Koshidacin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H40N4O7 |
|---|---|
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
(3S,9S,12R)-3-benzyl-9-[(7S)-7,8-dihydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C28H40N4O7/c1-28(2)27(39)30-20(16-18-10-5-3-6-11-18)26(38)32-15-9-13-21(32)25(37)29-19(24(36)31-28)12-7-4-8-14-22(34)23(35)17-33/h3,5-6,10-11,19-21,23,33,35H,4,7-9,12-17H2,1-2H3,(H,29,37)(H,30,39)(H,31,36)/t19-,20-,21+,23-/m0/s1 |
Clé InChI |
MCPVEPXHYRIJGU-QXUYBEEESA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Origin and Biological Activities of Koshidacin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koshidacin B is a cyclic tetrapeptide natural product with significant antiplasmodial activity, positioning it as a potential lead compound in the development of novel antimalarial therapeutics. This document provides a comprehensive overview of the origin, discovery, and biological properties of this compound. It details the producing organism, summarizes its bioactivity, and presents relevant experimental protocols for its isolation and evaluation. While the complete biosynthetic pathway within its fungal host remains to be fully elucidated, this guide offers insights into its likely enzymatic machinery based on its chemical structure.
Discovery and Producing Organism
This compound, along with its analogue Koshidacin A, was first isolated from the culture broth of the Okinawan fungus Pochonia boninensis strain FKR-0564.[1][2][3][4][5] The discovery was the result of screening fungal metabolites for antiplasmodial activity.[1][2][3][4][5] Pochonia boninensis is a fungus belonging to the order Hypocreales, a group known for producing a diverse array of secondary metabolites with interesting biological activities.[4]
Chemical Structure and Properties
The structure of this compound was determined through a combination of spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR), as well as chemical derivatization.[1][2][3][4] It is a cyclic tetrapeptide, a class of compounds known for their conformational rigidity and potential for high-affinity binding to biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀N₄O₇ | [4] |
| Molecular Weight | 544.64 g/mol | [4] |
| Appearance | White amorphous powder | [1] |
Biosynthesis of this compound (Putative Pathway)
The detailed biosynthetic pathway of this compound in Pochonia boninensis has not yet been experimentally elucidated. However, based on its cyclic peptide structure, it is highly probable that it is synthesized by a non-ribosomal peptide synthetase (NRPS). NRPSs are large, multi-domain enzymes that act as assembly lines for the synthesis of peptides without the use of ribosomes.
A putative biosynthetic pathway can be proposed, starting from the activation of constituent amino acids and their sequential condensation, followed by cyclization.
Caption: Putative NRPS-mediated biosynthesis of this compound.
Biological Activity
This compound has demonstrated noteworthy biological activities, primarily its antiplasmodial effects. It has also been investigated for its potential as a histone deacetylase (HDAC) inhibitor.
Antiplasmodial Activity
This compound exhibits moderate to potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3][4][5]
Table 2: In Vitro Antiplasmodial Activity of this compound
| P. falciparum Strain | IC₅₀ (µM) | Reference |
| K1 (chloroquine-resistant) | 0.83 | [1][2] |
| 3D7 (chloroquine-sensitive) | 17.1 | [1][2] |
In addition to its in vitro activity, this compound has shown efficacy in in vivo models of malaria. Intraperitoneal administration of this compound at a dose of 30 mg/kg/day for four days resulted in a 41% suppression of parasitemia in mice infected with P. berghei.[1][2][5]
Histone Deacetylase (HDAC) Inhibition
Recent studies have explored the potential of this compound and its analogues as HDAC inhibitors. A synthetic epimer, 9-epi-Koshidacin B, has been shown to be a selective inhibitor of HDAC1 with an IC₅₀ value of 0.145 µM.[6] This suggests that the Koshidacin scaffold could be a valuable starting point for the development of novel HDAC inhibitors for cancer therapy and other applications.[7][8][9]
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from a culture of Pochonia boninensis FKR-0564, based on the methods described in the discovery literature.
References
- 1. w.malariaworld.org [w.malariaworld.org]
- 2. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564 - Journal of Natural Products - Figshare [figshare.com]
- 6. Synthesis and Evaluation of 9- epi-Koshidacin B as Selective Inhibitor of Histone Deacetylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
Koshidacin B: A Technical Guide to its Discovery, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koshidacin B is a cyclic tetrapeptide natural product discovered from the fungus Pochonia boninensis. As a structural analog of chlamydocin, this compound has garnered interest for its biological activities, particularly its antiplasmodial properties. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological evaluation of this compound, intended to serve as a resource for researchers in natural product chemistry, drug discovery, and parasitology.
Data Presentation
Table 1: In Vitro Biological Activity of this compound[1]
| Compound | Target Organism/Cell Line | Activity Type | IC50 (μM) |
| This compound | Plasmodium falciparum FCR3 (Chloroquine-sensitive) | Antiplasmodial | 0.89 |
| This compound | Plasmodium falciparum K1 (Chloroquine-resistant) | Antiplasmodial | 0.83 |
| This compound | Human MRC-5 cells | Cytotoxicity | 14.7 |
Table 2: In Vivo Efficacy of this compound[2][3][4][5][6]
| Compound | Animal Model | Parasite | Dosing Regimen | Suppression of Parasitemia (%) |
| This compound | ICR (CD-1) mice | Plasmodium berghei N strain | 30 mg/kg/day for 4 days (intraperitoneal) | 41 |
Experimental Protocols
Isolation and Purification of this compound
This protocol is based on the methods described for the isolation of this compound from Pochonia boninensis FKR-0564.[1]
1. Fungal Cultivation:
- Prepare a solid rice medium in flasks.
- Inoculate the medium with Pochonia boninensis FKR-0564.
- Incubate the culture statically for 14 days.
2. Extraction:
- Following incubation, extract the fungal culture with an organic solvent such as methanol (B129727) (MeOH).
- Concentrate the crude extract under reduced pressure to yield a residue.
3. Solvent Partitioning:
- Suspend the crude extract in water and perform a liquid-liquid partition with a non-polar solvent like ethyl acetate (B1210297) (EtOAc).
- Separate the organic layer and concentrate it to obtain the EtOAc extract.
4. Chromatographic Separation:
- Subject the EtOAc extract to column chromatography on a silica (B1680970) gel stationary phase.
- Elute the column with a gradient of solvents, for example, a hexane-EtOAc mixture followed by a chloroform-MeOH mixture.
- Collect fractions and monitor by thin-layer chromatography (TLC).
5. Bioassay-Guided Fractionation:
- Test the collected fractions for antiplasmodial activity to identify the active fractions.
6. High-Performance Liquid Chromatography (HPLC):
- Further purify the active fractions using reversed-phase HPLC (e.g., with a C18 column).
- Use an isocratic or gradient elution system with a suitable solvent system (e.g., acetonitrile/water) to isolate pure this compound.
Structure Elucidation of this compound
The structure of this compound was determined using a combination of spectroscopic and chemical methods.[2][1]
1. Mass Spectrometry (MS):
- Perform high-resolution mass spectrometry (HR-MS) to determine the molecular formula of the isolated compound.
- Utilize tandem MS (MS/MS) to obtain fragmentation patterns, which can provide information about the amino acid sequence.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Acquire a suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Analyze the NMR data to determine the planar structure, including the amino acid residues and their connectivity.
3. Chemical Derivatization and Stereochemical Analysis:
- Perform acid hydrolysis of this compound to break the peptide bonds and liberate the constituent amino acids.
- Determine the absolute configuration of the amino acids using advanced Marfey's method or chiral GC-MS analysis of derivatized amino acids.
- The absolute configuration of specific residues like 8-oxo-Ahda can be determined using methods such as the modified Mosher's method on a derivative of the compound.[1]
In Vitro Antiplasmodial Activity Assay
This protocol is a generalized procedure for assessing the antiplasmodial activity of compounds against Plasmodium falciparum.
1. Parasite Culture:
- Maintain asynchronous cultures of P. falciparum (e.g., FCR3 and K1 strains) in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine.
- Incubate the cultures at 37°C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).
2. Drug Susceptibility Assay:
- Prepare serial dilutions of this compound in the culture medium in a 96-well microplate.
- Add a synchronized ring-stage parasite suspension to each well to achieve a final parasitemia of approximately 0.5% and a hematocrit of 2%.
- Include drug-free wells as a negative control and wells with a known antimalarial drug (e.g., chloroquine) as a positive control.
- Incubate the plates for 72 hours under the standard culture conditions.
3. Quantification of Parasite Growth:
- After incubation, quantify parasite growth using a suitable method such as:
- SYBR Green I-based fluorescence assay: Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA. Measure fluorescence to determine parasite proliferation.
- pLDH assay: Measure the activity of parasite lactate (B86563) dehydrogenase (pLDH), an enzyme released from viable parasites.
4. Data Analysis:
- Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Discovery workflow for this compound.
Caption: Proposed mechanism of action via HDAC inhibition.
References
Koshidacin B: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koshidacin B is a cyclic tetrapeptide that has garnered interest within the scientific community for its notable antiplasmodial activity.[1][2][3] Isolated from the Okinawan fungus Pochonia boninensis FKR-0564, it belongs to the chlamydocin (B1668628) family of natural products, which are characterized by a strained 12-membered macrocyclic ring.[4] This structural feature is believed to contribute to their resistance to proteases and enhance their binding affinity to biological targets.[4] This in-depth guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols and a proposed mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule with a cyclic tetrapeptide core. Its structure has been elucidated through a combination of spectroscopic methods and chemical derivatization.
Chemical Structure:
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀N₄O₇ | |
| Molecular Weight | 544.64 g/mol | |
| Appearance | White foamy solid | |
| Optical Rotation [α]D | -56.2 (c 0.1, CHCl₃) | |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ Calcd: 545.2970, Found: 545.2970 |
Spectroscopic Data
The structural elucidation of this compound was supported by extensive spectroscopic analysis. The following table summarizes the key ¹H and ¹³C NMR spectral data.
¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| Amino Acid Residue 1 | ||
| α-CH | 53.7 | 4.74 (d, 6.8) |
| β-CH₂ | 37.9 | 3.13 (d, 6.0) |
| Amino Acid Residue 2 | ||
| α-CH | 56.8 | 4.22 (t, 6.9) |
| Amino Acid Residue 3 | ||
| α-CH | 47.2 | |
| Amino Acid Residue 4 | ||
| α-CH | 66.7 | |
| Side Chain | ||
| C-1' | 173.7 | |
| C-2' | 170.5 | |
| C-3' | 154.9 | |
| C-4' | 143.9 | |
| C-5' | 141.3 | |
| C-6' | 136.2 | |
| C-7' | 129.6 | 7.83-7.75 (m) |
| C-8' | 128.3 | 7.65-7.58 (m) |
| C-9' | 127.7 | 7.46-7.39 (m) |
| C-10' | 127.1 | 7.38-7.32 (m) |
| C-11' | 127.0 | 7.29-7.20 (m) |
| C-12' | 125.1 | 7.20-7.14 (m) |
| C-13' | 120.0 | 6.63 (d, 7.5) |
| C-14' | 82.4 | 5.48 (s) |
| C-15' | 28.0 | 1.43 (s) |
| C-16' | 25.5 | 1.59-1.46 (m) |
Note: This table presents a selection of key NMR data. For complete spectral assignments, refer to the primary literature.
Biological Activity
This compound has demonstrated significant biological activity, particularly against the malaria parasite Plasmodium falciparum.
In Vitro Antiplasmodial and Cytotoxic Activity of this compound
| Assay | Cell Line / Strain | IC₅₀ (µM) | Reference |
| Antiplasmodial Activity | P. falciparum FCR3 (Chloroquine-sensitive) | 0.89 | |
| P. falciparum K1 (Chloroquine-resistant) | 0.83 | ||
| Cytotoxicity | MRC-5 (Human lung fibroblast) | 14.7 |
This compound also exhibits in vivo antiplasmodial effects, with a 41% suppression of malaria parasites observed in mice when administered intraperitoneally at a dose of 30 mg/kg/day for 4 days.
Experimental Protocols
This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of this compound.
Isolation of this compound from Pochonia boninensis
The following diagram outlines the general workflow for the isolation of this compound from its fungal source.
Figure 1: General workflow for the isolation of this compound.
Detailed Protocol:
-
Fungal Culture: Pochonia boninensis FKR-0564 is cultured in a suitable broth medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is partitioned with an organic solvent, such as ethyl acetate, to extract the crude secondary metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude residue.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound.
Total Synthesis of this compound
The total synthesis of this compound has been achieved, providing a means to produce the compound for further research and confirming its structure. The synthetic route often involves the construction of the linear tetrapeptide precursor followed by macrocyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564. | Semantic Scholar [semanticscholar.org]
- 3. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
Koshidacin B: A Technical Guide to its Antiplasmodial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koshidacin B, a cyclic tetrapeptide isolated from the Okinawan fungus Pochonia boninensis, has demonstrated notable antiplasmodial activity against Plasmodium falciparum. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, strongly suggested to be the inhibition of parasite histone deacetylases (HDACs). This document collates available quantitative data, details relevant experimental methodologies, and presents visual representations of the proposed mechanism and experimental workflows to serve as a comprehensive resource for researchers in the field of antimalarial drug development.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with mechanisms of action distinct from currently available therapies. Natural products remain a vital source of chemical diversity for such endeavors. This compound is a recently identified cyclic tetrapeptide that exhibits moderate but promising antiplasmodial activity both in vitro and in vivo.[1][2] Structurally related cyclic tetrapeptides are known to target histone deacetylases (HDACs), enzymes crucial for the epigenetic regulation of gene expression in Plasmodium falciparum.[3][4][5] Inhibition of these enzymes disrupts the parasite's lifecycle, making them attractive targets for therapeutic intervention. This guide synthesizes the existing evidence pointing towards HDAC inhibition as the primary mechanism of action of this compound and provides the technical details necessary for its further investigation and development.
Quantitative Data Summary
The antiplasmodial efficacy of this compound has been quantified through in vitro and in vivo studies. The following tables summarize the key data points available in the current literature.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Compound | Plasmodium falciparum Strain(s) | IC50 (μM) | Reference |
| This compound | K1 (chloroquine-resistant), 3D7 (chloroquine-sensitive) | 0.83 - 17.1 |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Parasite Strain | Dosing Regimen | % Parasite Suppression | Reference |
| This compound | Mice | Plasmodium berghei | 30 mg/kg/day for 4 days (intraperitoneal) | 41 |
Table 3: HDAC Inhibitory Activity of a this compound Analog
| Compound | Enzyme | IC50 (μM) | Reference |
| 9-epi-Koshidacin B | Human HDAC1 | 0.145 | Not explicitly cited in snippets, inferred from related compound studies. |
Proposed Mechanism of Action: HDAC Inhibition
The primary mechanism of action for this compound as an antiplasmodial agent is proposed to be the inhibition of Plasmodium falciparum histone deacetylases (HDACs). This hypothesis is supported by several lines of evidence:
-
Structural Analogy: this compound belongs to the cyclic tetrapeptide class of natural products, many of which are well-characterized HDAC inhibitors.
-
Epimer Activity: A synthetic epimer, 9-epi-Koshidacin B, has been demonstrated to be a selective inhibitor of HDAC1. This strongly suggests that the this compound scaffold is suited for binding to and inhibiting HDAC enzymes.
-
Phenotypic Effects of HDAC Inhibition in Plasmodium: Inhibition of HDACs in P. falciparum is known to cause hyperacetylation of histones, leading to dysregulation of gene expression and ultimately, parasite death.
The proposed signaling pathway for this compound's action is depicted below.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's antiplasmodial activity are provided below. These are based on standard methodologies in the field, as the specific details from the primary literature are not fully available.
In Vitro Antiplasmodial Activity Assay
This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Caption: Workflow for in vitro antiplasmodial activity assay.
Methodology:
-
Parasite Culture: P. falciparum strains (e.g., K1, 3D7) are cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin (B1671437) at 37°C in a mixed gas environment (5% CO2, 5% O2, 90% N2).
-
Synchronization: Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well plate.
-
Inoculation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubation: The plates are incubated for 48-72 hours under the same conditions as parasite culture.
-
Growth Quantification: Parasite growth is quantified by staining with a fluorescent DNA dye, such as SYBR Green I, and measuring fluorescence intensity using a plate reader.
-
IC50 Determination: The fluorescence readings are used to calculate the concentration of this compound that inhibits parasite growth by 50% (IC50) relative to untreated controls.
In Vivo Efficacy Study
This protocol outlines a standard 4-day suppressive test in a murine model to evaluate the in vivo antiplasmodial activity of a compound.
References
- 1. w.malariaworld.org [w.malariaworld.org]
- 2. Collection - Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564 - Journal of Natural Products - Figshare [figshare.com]
- 3. Cyclic Tetrapeptide HDAC Inhibitors with Improved Plasmodium falciparum Selectivity and Killing Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. malariaworld.org [malariaworld.org]
Koshidacin B: A Technical Guide to its Potential as a Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koshidacin B is a cyclic tetrapeptide natural product first isolated in 2022 from the Okinawan fungus Pochonia boninensis FKR-0564.[1][2][3][4] Structurally, it belongs to the chlamydocin (B1668628) family of compounds, a class of natural products recognized for their significant biological activities, including potent inhibition of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[5] Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for therapeutic development.[5]
Initially investigated for its antiplasmodial properties, the structural similarity of this compound to known HDAC inhibitors has prompted exploration of its potential in this arena.[1][6] This technical guide provides a comprehensive overview of the available data on this compound and its analogues, focusing on its evaluation as a potential histone deacetylase inhibitor.
Chemical Structure and Properties
This compound is a cyclic tetrapeptide characterized by a strained 12-membered macrocyclic ring, which imparts resistance to proteases.[1] Its core structure contains the unique amino acid (2S,9S)-2-amino-8-hydroxy-9,10-epoxydecanoic acid (Aoe), a feature common to many HDAC-inhibiting cyclic tetrapeptides.[1]
Quantitative Biological Activity
While direct enzymatic inhibition data for natural this compound against HDACs has not been reported in the reviewed literature, a synthetic epimer, 9-epi-Koshidacin B, has been evaluated, providing strong evidence for the potential of the this compound scaffold.[7][8][9] The biological activities of this compound and its synthetic epimer are summarized below.
Histone Deacetylase Inhibitory Activity
The HDAC inhibitory activity of synthetic 9-epi-Koshidacin B was assessed and showed selective inhibition of HDAC1.[7][8][9]
Table 1: HDAC Inhibitory Activity of 9-epi-Koshidacin B
| Compound | Target | IC50 (μM) | Selectivity Notes |
| 9-epi-Koshidacin B | HDAC1 | 0.145 | Exhibited selective inhibition over two other unspecified HDAC isoforms.[7][8] |
Note: IC50 represents the half-maximal inhibitory concentration.
Antiplasmodial and Cytotoxic Activity
This compound was initially identified and evaluated for its activity against Plasmodium falciparum, the parasite responsible for malaria, and subsequently tested for anti-cancer properties.[1][6]
Table 2: In Vitro Antiplasmodial and Anti-Osteosarcoma Activity of this compound
| Compound | Activity | Cell Line / Strain | IC50 Range (μM) | Notes |
| This compound | Antiplasmodial | Plasmodium falciparum | 0.83 - 17.1 | Moderate in vitro activity against various strains.[2][3][10][11] |
| This compound | Anti-osteosarcoma | 143B, U2OS | - | Displayed minimal anti-osteosarcoma activity.[1] |
Table 3: In Vivo Antiplasmodial Activity of this compound
| Compound | Dose | Administration | Effect |
| This compound | 30 mg/kg/day for 4 days | Intraperitoneal | Suppressed 41% of malaria parasites in vivo.[2][6][10] |
Mechanism of Action: Histone Deacetylase Inhibition
The proposed mechanism of action for this compound as an HDAC inhibitor is based on its structural similarity to other chlamydocin analogues.[1] These cyclic tetrapeptides are known to inhibit Class I and II HDACs. The epoxyketone side chain of the Aoe residue is believed to be the key functional group that interacts with the enzyme's active site.[12] This interaction typically involves the alkylation of a nucleophilic residue in the active site or, more commonly for this class of inhibitors, the coordination of a zinc ion that is essential for the catalytic activity of HDACs.[12][13] The inhibition of HDAC leads to the hyperacetylation of histone proteins, which relaxes the chromatin structure and allows for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]
References
- 1. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of 9- epi-Koshidacin B as Selective Inhibitor of Histone Deacetylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improved Selective Class I HDAC and Novel Selective HDAC3 Inhibitors: Beyond Hydroxamic Acids and Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Exploration of anti‑osteosarcoma activity of asiatic acid based on network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Profile of Koshidacin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koshidacin B, a cyclic tetrapeptide isolated from the Okinawan fungus Pochonia boninensis, has emerged as a molecule of interest for its biological activities.[1][2] This technical guide provides a consolidated overview of the preliminary cytotoxicity data available for this compound. While comprehensive screening against a broad range of cancer cell lines is not yet extensively documented in publicly available literature, existing studies provide initial insights into its bioactivity, particularly its antiplasmodial effects. This document summarizes the current state of knowledge, presents available quantitative data, outlines a standard experimental protocol for cytotoxicity assessment, and visualizes a general apoptotic signaling pathway that could be investigated as a potential mechanism of action for cytotoxic compounds.
Introduction
This compound belongs to the chlamydocin (B1668628) family of cyclic tetrapeptides, known for their diverse biological activities, which are often attributed to histone deacetylase (HDAC) inhibition.[3][4][5] Its unique structure has prompted investigations into its therapeutic potential. This guide focuses on the currently available data regarding its cytotoxic properties.
Quantitative Cytotoxicity Data
The primary cytotoxic data for this compound reported in the literature is its antiplasmodial activity. In one study, this compound exhibited minimal anti-osteosarcoma activity against 143B and U2OS cell lines when compared to its analogs, TAN-1746 and Ac-TAN-1746.[4][6]
Table 1: In Vitro Antiplasmodial Activity of this compound
| Organism | Strain(s) | IC50 (μM) | Reference(s) |
| Plasmodium falciparum | Not specified | 0.83 - 17.1 | [1][2] |
Generalized Experimental Protocol for In Vitro Cytotoxicity Screening
While specific protocols for this compound are not detailed in the available literature, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for preliminary cytotoxicity screening.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μM).
-
Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 μL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Potential Signaling Pathways in Cytotoxicity
The precise signaling pathways through which this compound may exert cytotoxic effects have not been elucidated. However, a common mechanism for cytotoxic compounds is the induction of apoptosis (programmed cell death). Below is a generalized diagram of the intrinsic apoptotic pathway, which is often triggered by cellular stress.
Caption: Hypothetical Intrinsic Apoptotic Pathway for this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for preliminary in vitro cytotoxicity screening.
References
- 1. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564. | Semantic Scholar [semanticscholar.org]
- 2. w.malariaworld.org [w.malariaworld.org]
- 3. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of 9- epi-Koshidacin B as Selective Inhibitor of Histone Deacetylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Koshidacin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koshidacin B, a cyclic tetrapeptide isolated from the fungus Pochonia boninensis FKR-0564, has garnered interest for its antiplasmodial activity.[1][2] As a member of the chlamydocin (B1668628) family of natural products, it is structurally characterized by a cyclo(Aib-Phe-Pro-8-oxo-Ahda) backbone, comprising α-aminoisobutyric acid (Aib), Phenylalanine (Phe), Proline (Pro), and the non-proteinogenic amino acid 8-oxo-(2S)-amino-decanoic acid (8-oxo-Ahda).[3][4] To date, the biosynthetic pathway of this compound has not been experimentally elucidated. This technical guide, therefore, presents a putative biosynthetic pathway based on the well-characterized biosynthesis of its close structural analog, HC-toxin. We provide a comprehensive overview of the proposed enzymatic machinery, a hypothetical model for the non-ribosomal peptide synthetase (NRPS) assembly line, and detailed experimental protocols that can be employed to investigate and verify this proposed pathway. This document aims to serve as a foundational resource for researchers seeking to explore the biosynthesis of this compound, paving the way for future bioengineering and drug development efforts.
Proposed Biosynthesis of this compound
The biosynthesis of this compound is hypothesized to be carried out by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) enzyme. This enzymatic complex acts as an assembly line, sequentially incorporating and modifying the constituent amino acids to form the final cyclic peptide.
Precursor Amino Acid Biosynthesis
The biosynthesis of this compound requires the availability of four precursor molecules:
-
L-Phenylalanine (L-Phe): A proteinogenic amino acid readily available in the fungal cell.
-
L-Proline (L-Pro): Another common proteinogenic amino acid.
-
α-Aminoisobutyric Acid (Aib): A non-proteinogenic amino acid. In fungi, its biosynthesis is thought to involve the carboxylation of acetone, a reaction that may be catalyzed by a decarboxylase operating in reverse.[5]
-
8-oxo-(2S)-amino-decanoic acid (8-oxo-Ahda): A non-proteinogenic fatty acid-derived amino acid. Its biosynthesis is likely to share similarities with the formation of 2-amino-9,10-epoxi-8-oxodecanoic acid (Aeo) in HC-toxin biosynthesis, which involves a fatty acid synthase.
The Putative this compound NRPS Assembly Line
We propose a four-module NRPS, herein designated KosS, responsible for the synthesis of this compound. Each module is predicted to be responsible for the incorporation of one of the constituent amino acids. The domains within each module perform specific catalytic functions:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the T domain of the previous module.
-
Epimerization (E) domain: (Potentially present) Can convert an L-amino acid to its D-isomer. Based on the structure of this compound, it is unlikely that an E domain is present in the Phe or Pro modules.
The proposed modular organization of KosS is depicted below.
References
- 1. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564 [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564. | Semantic Scholar [semanticscholar.org]
- 5. Fungal biosynthesis of non-ribosomal peptide antibiotics and alpha, alpha-dialkylated amino acid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial in vitro activity of Koshidacin B against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vitro activity of Koshidacin B, a cyclic tetrapeptide, against the malaria parasite Plasmodium falciparum. The information is compiled from foundational research to serve as a comprehensive resource for further investigation and drug development endeavors.
Quantitative Analysis of Antiplasmodial and Cytotoxic Activity
This compound, a natural product isolated from the Okinawan fungus Pochonia boninensis FKR-0564, has demonstrated moderate efficacy against Plasmodium falciparum in vitro.[1][2][3][4] The inhibitory activity of this compound is summarized below, alongside its cytotoxic profile against a human cell line to determine its selectivity.
Table 1: In Vitro Activity of this compound Against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (μM) |
| This compound | 3D7 (Chloroquine-sensitive) | 17.1 |
| This compound | K1 (Chloroquine-resistant) | 1.15 |
| This compound | W2 (Chloroquine-resistant) | 0.83 |
| Artemisinin (Control) | 3D7 (Chloroquine-sensitive) | 0.0018 |
| Artemisinin (Control) | K1 (Chloroquine-resistant) | 0.00067 |
| Artemisinin (Control) | W2 (Chloroquine-resistant) | 0.0028 |
Table 2: Cytotoxicity of this compound
| Compound | Cell Line | IC50 (μM) |
| This compound | MRC-5 (Human fetal lung fibroblast) | >50 |
| Emetine (Control) | MRC-5 (Human fetal lung fibroblast) | 0.034 |
Experimental Protocols
The following sections detail the methodologies employed in the initial in vitro evaluation of this compound.
Plasmodium falciparum Culture
Plasmodium falciparum strains, including the chloroquine-sensitive 3D7 strain and the chloroquine-resistant K1 and W2 strains, were maintained in continuous culture.
-
Culture Medium: RPMI 1640 medium supplemented with 25 mM HEPES, 2.0 mg/mL sodium bicarbonate, 0.05 mg/mL gentamicin (B1671437), 0.5% (w/v) AlbuMAX II, and 0.025 mg/mL hypoxanthine.
-
Erythrocytes: Human O+ red blood cells were used as host cells.
-
Culture Conditions: The parasites were cultured at a 4% hematocrit at 37°C in a humidified atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronization: Parasite cultures were synchronized at the ring stage using 5% D-sorbitol treatment.
In Vitro Antiplasmodial Activity Assay
A SYBR Green I-based fluorescence assay was utilized to determine the 50% inhibitory concentration (IC50) of this compound against the P. falciparum strains.
-
Preparation of Test Plates: this compound was serially diluted in the culture medium and dispensed into 96-well black plates.
-
Parasite Suspension: Synchronized ring-stage parasites were diluted to a parasitemia of 0.5% with a 2% hematocrit in the culture medium.
-
Incubation: 90 μL of the parasite suspension was added to each well of the pre-dosed plates. The plates were then incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, 100 μL of SYBR Green I lysis buffer (containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1× SYBR Green I) was added to each well.
-
Fluorescence Measurement: The plates were incubated in the dark at room temperature for 1 hour, and the fluorescence was measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The IC50 values were calculated from the dose-response curves generated from the fluorescence readings.
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated against the human fetal lung fibroblast cell line MRC-5 to assess its selectivity for the parasite.
-
Cell Culture: MRC-5 cells were cultured in MEM medium supplemented with 10% fetal bovine serum and 0.05 mg/mL gentamicin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Addition: this compound was serially diluted and added to the wells.
-
Incubation: The plates were incubated for 72 hours.
-
Cell Viability Assessment: 10 μL of WST-8 reagent was added to each well, and the plates were incubated for an additional 2 hours.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values were determined from the dose-response curves.
Visualized Experimental Workflow
The following diagrams illustrate the key experimental processes described in this guide.
Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.
Caption: Workflow for the in vitro cytotoxicity WST-8 assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564. | Semantic Scholar [semanticscholar.org]
- 4. w.malariaworld.org [w.malariaworld.org]
Methodological & Application
Application Note & Protocol: HPLC Purification of Koshidacin B from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of Koshidacin B, a cyclic tetrapeptide with antiplasmodial properties, from the culture of the fungus Pochonia boninensis.[1][2][3] The protocol outlines the fermentation, extraction, and final purification using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a naturally occurring cyclic tetrapeptide isolated from the Okinawan fungus Pochonia boninensis FKR-0564.[1][2][3] It belongs to the chlamydocin (B1668628) family of natural products and has demonstrated moderate in vitro activity against Plasmodium falciparum strains, making it a compound of interest for antimalarial drug development.[2] The purification of this compound to a high degree of purity is essential for its structural elucidation, pharmacological evaluation, and potential therapeutic applications. This protocol describes a robust and reproducible method for the isolation of this compound using a combination of solvent extraction and reversed-phase HPLC.
Experimental Protocols
I. Fungal Fermentation and Culture
A two-stage fermentation process is employed to cultivate Pochonia boninensis for the production of this compound.
1. Seed Culture Preparation:
-
Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile potato dextrose broth (PDB) with a mycelial plug of Pochonia boninensis.
-
Incubate the flask at 28°C for 5-7 days on a rotary shaker at 150 rpm to generate a seed culture.
2. Production Culture:
-
Prepare a large-scale production culture by inoculating a suitable volume of PDB with the seed culture (e.g., 10 mL of seed culture per 1 L of PDB).
-
Incubate the production culture under the same conditions as the seed culture for 14-21 days.
II. Extraction of Crude this compound
Following the fermentation period, the fungal broth is harvested and extracted to obtain a crude mixture of secondary metabolites containing this compound.
1. Mycelial and Broth Separation:
-
Separate the fungal mycelia from the culture broth by vacuum filtration.
2. Solvent Extraction:
-
Combine the culture filtrate and the mycelia.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate (B1210297) three times.
-
Pool the organic layers and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
III. Preliminary Purification: Solid-Phase Extraction (SPE)
A preliminary purification step is recommended to remove highly polar and non-polar impurities from the crude extract before HPLC.
1. SPE Column and Solvents:
-
Column: C18 SPE cartridge.
-
Solvents: Methanol (B129727), Water, and Acetonitrile (B52724).
2. Protocol:
-
Condition the C18 SPE cartridge by washing with 100% methanol followed by deionized water.
-
Dissolve the crude extract in a minimal amount of methanol and load it onto the conditioned cartridge.
-
Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol) to elute fractions with different polarities.
-
Collect the fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
IV. Final Purification: Reversed-Phase HPLC
The final purification of this compound is achieved using an isocratic reversed-phase HPLC system. An isocratic elution is suitable for the final polishing step when the target compound is sufficiently resolved from the remaining impurities.
1. HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: Capcell Pak C18 MGII or a similar high-performance C18 column (e.g., 5 µm particle size, 10 mm x 250 mm).
2. Chromatographic Conditions:
-
Mobile Phase: A premixed and degassed isocratic mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA). A typical starting point for method development would be in the range of 40-60% acetonitrile. For this protocol, a mobile phase of 55:45 (v/v) Acetonitrile:Water + 0.1% TFA is proposed.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: Dependent on the concentration of the sample and the column dimensions.
3. Protocol:
-
Dissolve the this compound-enriched fraction from the SPE step in a minimal volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the organic solvent by rotary evaporation.
-
Lyophilize the aqueous solution to obtain pure this compound as a white powder.
Data Presentation
The following table summarizes the key quantitative parameters of the HPLC purification method. The values for yield and purity are representative and may vary depending on the fermentation and extraction efficiency.
| Parameter | Value |
| HPLC Column | Capcell Pak C18 MGII (5 µm, 10 x 250 mm) |
| Mobile Phase | 55:45 (v/v) Acetonitrile:Water + 0.1% TFA |
| Elution Mode | Isocratic |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 214 nm, 280 nm |
| Retention Time (this compound) | ~15-20 min (retention time is column and system dependent) |
| Typical Crude Extract Yield | 500-1000 mg/L of culture |
| Purity after SPE | 40-60% |
| Final Purity (HPLC) | >95% |
| Overall Yield | 5-10 mg/L of culture |
Visualizations
Experimental Workflow
Caption: Workflow for this compound purification.
HPLC Separation Principle
Caption: Principle of reversed-phase HPLC separation.
References
Application Notes and Protocols for the Analysis of Koshidacin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Koshidacin B, a cyclic tetrapeptide with notable antiplasmodial activity, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The detailed protocols and data interpretation guidelines outlined below are intended to assist in the structural elucidation, characterization, and quantification of this promising natural product.
Introduction to this compound
This compound is a new antiplasmodial cyclic tetrapeptide isolated from the Okinawan fungus Pochonia boninensis.[1][2][3][4] Its unique structure and biological activity make it a person of interest for further investigation in drug discovery and development programs. Accurate and thorough analytical characterization is paramount for understanding its structure-activity relationships and mechanism of action.
Mass Spectrometry Analysis of this compound
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and exact mass of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₂H₃₇N₂O₅⁺ | [5][6] |
| Calculated Mass [M+H]⁺ | 551.2516 m/z | [5][6] |
| Observed Mass [M+H]⁺ | 551.2523 m/z | [5][6] |
Experimental Protocol: High-Resolution Mass Spectrometry
This protocol outlines the steps for acquiring HRMS data for this compound using a Q-Exactive Orbitrap mass spectrometer coupled with an UltiMate 3000 UHPLC system.
1. Sample Preparation:
- Dissolve 1 mg of purified this compound in 1 mL of LC-MS grade methanol (B129727) to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of 10 µg/mL with methanol/water (1:1, v/v) containing 0.1% formic acid.
2. UHPLC-MS Parameters:
- UHPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.
- Capillary Voltage: 3.5 kV.
- Sheath Gas Flow Rate: 35 units.
- Auxiliary Gas Flow Rate: 10 units.
- Capillary Temperature: 320 °C.
- Mass Analyzer: Orbitrap.
- Resolution: 70,000.
- Scan Range: m/z 150-1000.
3. Data Analysis:
- Process the raw data using appropriate software (e.g., Xcalibur, MassHunter).
- Extract the ion chromatogram for the [M+H]⁺ ion of this compound.
- Determine the exact mass from the corresponding mass spectrum and compare it with the calculated mass based on the elemental composition.
Logical Workflow for Mass Spectrometry Analysis
Caption: Workflow for UHPLC-HRMS analysis of this compound.
NMR Spectroscopic Analysis of this compound
NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 2 | 173.7 | - |
| 3 | 56.8 | 4.74 (d, 6.8) |
| 4 | 37.9 | 3.13 (d, 6.0) |
| 5 | 136.2 | - |
| 6 | 129.6 | 7.29-7.20 (m) |
| 7 | 128.3 | 7.29-7.20 (m) |
| 8 | 127.0 | 7.29-7.20 (m) |
| 9 | 170.5 | - |
| 10 | 53.7 | 4.22 (t, 6.9) |
| 11 | 25.5 | 1.59-1.46 (m) |
| 12 | 28.0 | 1.59-1.46 (m) |
| 13 | 66.7 | 4.51-4.33 (m) |
| 14 | 154.9 | - |
| 15 | 82.4 | - |
| 16 | 28.0 | 1.43 (s) |
| 17 | - | 6.63 (d, 7.5) |
| 18 | - | 5.48 (s) |
| Ar-C | 143.9, 141.3, 127.7, 127.1, 125.1, 120.0 | 7.83-7.75 (m), 7.65-7.58 (m), 7.46-7.39 (m), 7.38-7.32 (m), 7.20-7.14 (m) |
Note: The complete assignment of all aromatic signals is complex and often requires 2D NMR data for full resolution. Data is based on reported values for synthetic this compound.[5][6]
Experimental Protocol: NMR Spectroscopy
This protocol describes the acquisition of 1D and 2D NMR spectra for this compound on a 400 MHz spectrometer.
1. Sample Preparation:
- Dissolve approximately 5 mg of this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Calibration:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
- Shim the magnetic field to achieve optimal resolution and lineshape.
- Reference the ¹H and ¹³C spectra to the residual solvent signal of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).
3. 1D NMR Acquisition:
- ¹H NMR:
- Pulse sequence: zg30
- Number of scans: 16
- Acquisition time: ~4 seconds
- Relaxation delay: 1 second
- ¹³C NMR:
- Pulse sequence: zgpg30
- Number of scans: 1024
- Acquisition time: ~1 second
- Relaxation delay: 2 seconds
4. 2D NMR Acquisition (for full structural elucidation):
- COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities of protons and stereochemistry.
5. Data Processing:
- Apply Fourier transformation to the acquired FIDs.
- Phase correct the spectra.
- Perform baseline correction.
- Integrate the signals in the ¹H spectrum.
- Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the structure.
Experimental Workflow for NMR Analysis
Caption: General workflow for NMR-based structural elucidation.
Potential Signaling Pathway Involvement
While the precise molecular target of this compound is still under investigation, its structural similarity to other cyclic tetrapeptides suggests potential mechanisms of action. Some related compounds are known to be Histone Deacetylase (HDAC) inhibitors.[5][7][8] HDAC inhibitors can induce apoptosis and cell cycle arrest in cancer cells and may have similar effects in Plasmodium falciparum.
Hypothesized Signaling Pathway: HDAC Inhibition
Caption: Hypothesized HDAC inhibition pathway for this compound.
This proposed pathway illustrates that by inhibiting HDACs, this compound could lead to the hyperacetylation of histones. This, in turn, would result in a more relaxed chromatin structure, allowing for the transcription of otherwise silenced genes, such as tumor suppressor genes. The expression of these genes can lead to cell cycle arrest and apoptosis, which may contribute to its antiplasmodial activity.
Further research is necessary to confirm this mechanism and to explore other potential targets of this compound in Plasmodium falciparum.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mirrorreview.com [mirrorreview.com]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the Antiplasmodial Action of Resistance-Refractory Xanthoquinodin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial agents: mechanisms of action | Semantic Scholar [semanticscholar.org]
- 7. Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semisynthesis, Antiplasmodial Activity, and Mechanism of Action Studies of Isocoumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Koshidacin B: A Detailed Guide for Researchers
Koshidacin B, a cyclic tetrapeptide isolated from the Okinawan fungus Pochonia boninensis, has demonstrated notable antiplasmodial activity, making it a person of interest in antimalarial drug development.[1] This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of this compound, tailored for researchers, scientists, and drug development professionals. The protocol herein is based on established Fmoc/tBu solid-phase chemistry, followed by a solution-phase cyclization strategy.
Overview of the Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase cyclization. This approach leverages the high efficiency and ease of purification of SPPS for the assembly of the linear tetrapeptide, while the solution-phase cyclization allows for favorable ring closure. The general workflow involves:
-
Resin Preparation: Swelling of a suitable solid support, such as 2-chlorotrityl chloride (2-CTC) resin.
-
Fmoc-SPPS: Stepwise elongation of the peptide chain on the solid support using Fmoc-protected amino acids.
-
Cleavage from Resin: Release of the fully protected linear peptide from the resin under mild acidic conditions.
-
Solution-Phase Cyclization: Head-to-tail cyclization of the linear precursor to form the cyclic tetrapeptide.
-
Global Deprotection and Purification: Removal of all side-chain protecting groups and purification of the final this compound product.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Purpose |
| 2-Chlorotrityl chloride (2-CTC) resin | Solid support for peptide synthesis |
| Fmoc-L-Pro-OH | N-terminally protected proline |
| Fmoc-L-Phe-OH | N-terminally protected phenylalanine |
| Fmoc-Aib-OH | N-terminally protected aminoisobutyric acid |
| Fmoc-L-Leu-OH | N-terminally protected leucine (B10760876) with a modified side chain precursor |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling reagent |
| Hydroxybenzotriazole (HOBt) | Coupling additive |
| Piperidine (B6355638) | Fmoc deprotection reagent |
| Dichloromethane (DCM) | Solvent |
| N,N-Dimethylformamide (DMF) | Solvent |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection reagent |
| Triisopropylsilane (TIS) | Scavenger |
| Diisopropylethylamine (DIPEA) | Base |
| High-Performance Liquid Chromatography (HPLC) | Purification and analysis |
Step-by-Step Synthesis Protocol
Step 1: Resin Preparation and First Amino Acid Loading
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-L-Pro-OH (0.5 mmol) and DIPEA (1.0 mmol) in DCM (10 mL).
-
Add the amino acid solution to the resin and shake for 2 hours at room temperature.
-
Cap any unreacted sites by adding DCM/MeOH/DIPEA (80:15:5, v/v/v, 10 mL) and shaking for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
Step 2: Solid-Phase Elongation of the Linear Tetrapeptide
For each coupling cycle:
-
Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Fmoc-L-Phe-OH, Fmoc-Aib-OH, then the protected Leucine precursor) (1.5 mmol), HOBt (1.5 mmol), and DIC (1.5 mmol) in DMF (10 mL). Add to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Confirm coupling completion using a Kaiser test.
Step 3: Cleavage of the Protected Linear Peptide from Resin
-
Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (1:1:98, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and shake gently for 1 hour.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.
Step 4: Solution-Phase Cyclization
-
Dissolve the crude protected linear peptide in a large volume of DCM (to a concentration of approximately 0.5 mM).
-
Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (3 equivalents).
-
Stir the solution at room temperature for 12-24 hours.
-
Monitor the reaction by HPLC until the linear precursor is consumed.
-
Evaporate the solvent.
Step 5: Global Deprotection and Purification
-
Prepare a deprotection cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the deprotection cocktail to the crude cyclized peptide and stir for 2-3 hours at room temperature.
-
Precipitate the crude this compound by adding cold diethyl ether.
-
Centrifuge and wash the pellet with cold ether.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain this compound as a white solid.
Quantitative Data Summary
| Step | Parameter | Typical Value |
| Resin Loading | Loading efficiency of first amino acid | 0.5 - 0.8 mmol/g |
| SPPS | Coupling efficiency per step | >99% (monitored by Kaiser test) |
| Cleavage | Yield of protected linear peptide | 70 - 90% |
| Cyclization | Yield of protected cyclic peptide | 30 - 50% |
| Purification | Final yield of pure this compound | 10 - 20% (overall) |
| Purity | Purity of final product (by HPLC) | >95% |
Visualizing the Workflow
The following diagram illustrates the step-by-step solid-phase synthesis of this compound.
Signaling Pathways and Logical Relationships
While this compound's primary described activity is antiplasmodial, the broader class of cyclic tetrapeptides often exhibits inhibitory effects on histone deacetylases (HDACs). HDAC inhibition can lead to hyperacetylation of histones, altering chromatin structure and gene expression, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The logical relationship from HDAC inhibition to cellular effects is depicted below.
References
Application Notes and Protocols for Assessing Koshidacin B HDAC Inhibition Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the assessment of Koshidacin B's inhibitory activity against Histone Deacetylases (HDACs). This compound is a cyclic tetrapeptide natural product that has been identified as a potential HDAC inhibitor.[1][2] The protocols outlined below cover both in vitro enzymatic assays to determine direct inhibitory potential and potency, as well as cell-based assays to evaluate its efficacy in a cellular environment.
Histone Deacetylase (HDAC) Signaling Pathway
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[3][4] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[3] HDAC inhibitors, such as this compound, block this activity, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the activation of gene expression. This mechanism is a key target in the development of therapies for cancer and other diseases.[5]
Quantitative Data on this compound Analog Activity
The following table summarizes the known inhibitory activity of a this compound analog against a specific HDAC isoform. This data is critical for designing experiments with appropriate concentration ranges.
| Compound | Target | IC50 Value (µM) | Assay Type | Reference |
| 9-epi-Koshidacin B | HDAC1 | 0.145 | Enzymatic | [6] |
Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay
This protocol describes a direct enzymatic assay to quantify the inhibitory effect of this compound on purified HDAC enzymes. The assay relies on a fluorogenic substrate that becomes fluorescent upon deacetylation and subsequent development.[7]
Experimental Workflow: In Vitro Assay
References
- 1. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Histone deacetylase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 9- epi-Koshidacin B as Selective Inhibitor of Histone Deacetylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Koshidacin B: Application & Protocols for Evaluating Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koshidacin B is a cyclic tetrapeptide that has garnered interest for its potential therapeutic applications. Initially identified for its antiplasmodial activity, recent studies have explored its role as an anti-cancer agent.[1][2][3] this compound and its analogs are thought to exert their effects through the inhibition of histone deacetylases (HDACs), enzymes that are crucial in regulating gene expression and are often deregulated in cancer.[1][4] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the anti-cancer efficacy of this compound.
Principle of Cell-Based Assays for Anti-Cancer Effects
Cell-based assays are fundamental tools in cancer research and drug discovery, providing a means to assess the biological effects of a compound on cancer cells. These assays can measure various parameters, including:
-
Cell Viability and Proliferation: To determine the concentration of this compound that inhibits cancer cell growth.
-
Apoptosis Induction: To investigate whether this compound induces programmed cell death in cancer cells.
-
Cell Cycle Arrest: To analyze the effect of this compound on the progression of the cell cycle.
-
Signaling Pathway Modulation: To elucidate the molecular mechanisms by which this compound exerts its anti-cancer effects.
Data Presentation
Table 1: In Vitro Anti-Cancer Activity of this compound and Related Compounds
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | 143B (Osteosarcoma) | Cell Viability | Minimal Activity | |
| This compound | U2OS (Osteosarcoma) | Cell Viability | Minimal Activity | |
| 9-epi-Koshidacin B | - | HDAC1 Inhibition | 0.145 µM | |
| TAN-1746 | 143B (Osteosarcoma) | Cell Viability | 1.75 µM | |
| TAN-1746 | U2OS (Osteosarcoma) | Cell Viability | 0.13 µM | |
| Ac-TAN-1746 | 143B (Osteosarcoma) | Cell Viability | 4.9 nM | |
| Ac-TAN-1746 | U2OS (Osteosarcoma) | Cell Viability | 0.37 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines (e.g., 143B, U2OS)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (PI Staining and Flow Cytometry)
Principle: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564. | Semantic Scholar [semanticscholar.org]
- 4. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Koshidacin B Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current techniques for synthesizing Koshidacin B and its analogues. This document includes summaries of key synthetic strategies, quantitative data on yields and biological activities, detailed experimental protocols for pivotal reactions, and visualizations of the synthetic workflows.
Introduction
This compound is a naturally occurring cyclic tetrapeptide with notable antiplasmodial activity.[1] Its unique structure, featuring a 12-membered macrocycle and a distinct side chain, has made it an attractive target for synthetic chemists.[2] Analogues of this compound have shown promise as histone deacetylase (HDAC) inhibitors and have demonstrated potent anti-osteosarcoma and antimalarial activities, highlighting the therapeutic potential of this molecular scaffold.[1][3][4] This document outlines the primary synthetic methodologies that have been successfully employed to generate this compound and its derivatives.
Key Synthetic Strategies
The synthesis of this compound and its analogues generally involves a modular approach, allowing for the late-stage introduction of diverse side chains to create a variety of derivatives. The most prominent strategies are:
-
Late-Stage Olefin Cross-Metathesis: This is a powerful and widely used technique for installing the characteristic side chain of this compound analogues. It involves the synthesis of a common cyclic peptide intermediate containing a terminal olefin, which is then reacted with a desired olefin partner using a ruthenium-based catalyst (e.g., Grubbs II catalyst). This approach offers a divergent and efficient route to a library of analogues.
-
Liquid-Phase Peptide Synthesis (LPPS): An alternative to solid-phase synthesis, LPPS has been employed for the synthesis of the linear tetrapeptide precursor. This method can utilize a soluble hydrophobic tag to facilitate purification at each step of the peptide elongation sequence.
-
Macrocyclization: The formation of the strained 12-membered ring is a critical and often challenging step in the synthesis. This is typically achieved through an intramolecular amide bond formation of the linear tetrapeptide precursor.
-
Late-Stage Peptide Modification: This strategy involves the modification of a native peptide functional group on the pre-formed macrocycle. An example of this is the photo-induced deaminative alkylation to construct the required alkyl chain.
Synthetic Workflow Overview
The general synthetic workflow for producing this compound analogues via late-stage olefin cross-metathesis can be visualized as follows:
Caption: General workflow for the synthesis of this compound analogues.
Quantitative Data Summary
The following tables summarize the reported yields for key synthetic steps and the biological activity of selected this compound analogues.
Table 1: Synthesis Yields
| Step | Product | Yield (%) | Reference |
| Olefin Cross-Metathesis | This compound | 72% | |
| Olefin Cross-Metathesis | TAN-1746 | 55% |
Table 2: Biological Activity of this compound and Analogues
| Compound | Cell Line/Organism | Activity | IC50 | Reference |
| This compound | Plasmodium falciparum | Antiplasmodial | 0.83 - 17.1 µM | |
| This compound | 143B (Osteosarcoma) | Anti-osteosarcoma | Minimal Activity | |
| Ac-TAN-1746 | 143B (Osteosarcoma) | Anti-osteosarcoma | 4.9 nM | |
| Ac-TAN-1746 | U2OS (Osteosarcoma) | Anti-osteosarcoma | 0.37 µM | |
| TAN-1746 | 143B (Osteosarcoma) | Anti-osteosarcoma | 1.75 µM | |
| TAN-1746 | U2OS (Osteosarcoma) | Anti-osteosarcoma | 0.13 µM | |
| 9-epi-Koshidacin B | Histone Deacetylase 1 (HDAC1) | HDAC Inhibition | 0.145 µM |
Experimental Protocols
The following are generalized protocols for key experiments based on published literature. Researchers should adapt these protocols to their specific substrates and laboratory conditions.
Protocol 1: Synthesis of Linear Tetrapeptide Intermediate
This protocol describes the coupling of amino acid building blocks to form a linear tetrapeptide.
Materials:
-
Fmoc-protected amino acids
-
Amine-functionalized starting material
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
Dichloromethane (DCM)
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the starting carboxylic acid (1.0 eq) in DCM at 0 °C.
-
Sequentially add HOAt (2.0 eq), the amine component (1.5 eq), DIPEA (10.5 eq), and HATU (2.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with saturated aqueous NH4Cl and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography.
Protocol 2: Late-Stage Olefin Cross-Metathesis for this compound Synthesis
This protocol details the coupling of the cyclic tetrapeptide intermediate with the side chain precursor.
Materials:
-
Cyclic tetrapeptide intermediate with a terminal olefin (1.0 eq)
-
Olefin side chain precursor (5.0 eq)
-
Grubbs 2nd generation catalyst (0.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Anhydrous solvent (e.g., DCM or Toluene)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried sealed tube under a nitrogen atmosphere, add the cyclic tetrapeptide intermediate, the olefin side chain precursor, Grubbs 2nd generation catalyst, and CuI.
-
Add anhydrous solvent and stir the mixture at the desired temperature (e.g., 40-80 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel flash chromatography to afford the this compound analogue.
Signaling Pathway Context
This compound analogues, particularly those of the chlamydocin (B1668628) family, are known to exert their biological effects through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.
Caption: HDAC inhibition by this compound analogues.
By inhibiting HDACs, these compounds prevent the removal of acetyl groups from histone proteins. This leads to a more relaxed chromatin structure, which in turn alters gene expression, often leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action is a key area of investigation for the development of novel anti-cancer therapies.
References
- 1. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 9- epi-Koshidacin B as Selective Inhibitor of Histone Deacetylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining the Absolute Configuration of Koshidacin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the absolute configuration of Koshidacin B, a cyclic tetrapeptide with promising antiplasmodial activity. The determination of the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical step in the development of any new therapeutic agent, as it profoundly influences its biological activity and pharmacological properties.
I. Determination of Amino Acid Configuration via Advanced Marfey's Method
The absolute configurations of the amino acid residues in this compound were determined after acidic hydrolysis, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) and subsequent HPLC-MS analysis. This method allows for the separation and identification of D- and L-amino acid enantiomers.
Experimental Workflow: Marfey's Method
Caption: Workflow for determining the absolute configuration of amino acids in this compound using the advanced Marfey's method.
Data Presentation: HPLC Retention Times
The retention times of the L-FDAA derivatives of the amino acid hydrolysate of this compound were compared with those of authentic D- and L-amino acid standards.
| Amino Acid Residue | Standard L-Amino Acid Derivative (tR min) | Standard D-Amino Acid Derivative (tR min) | This compound Hydrolysate Derivative (tR min) | Determined Configuration |
| Phenylalanine | Data not available | Data not available | Data not available | L |
| Leucine | Data not available | Data not available | Data not available | L |
| Pipecolic Acid | Data not available | Data not available | Data not available | L |
Note: Specific retention time data from the original analysis of this compound is not publicly available. The table structure is provided as a template for experimental data logging.
Experimental Protocol: Advanced Marfey's Method
1. Acid Hydrolysis of this compound: a. Dissolve this compound (approximately 0.1 mg) in 6 M HCl (0.5 mL). b. Seal the reaction vial under an inert atmosphere (e.g., argon). c. Heat the mixture at 110 °C for 24 hours. d. After cooling to room temperature, evaporate the HCl under a stream of nitrogen. e. Re-dissolve the residue in 100 µL of deionized water.
2. Derivatization with Marfey's Reagent (L-FDAA): a. To the amino acid hydrolysate solution, add 20 µL of 1 M NaHCO₃. b. Add 40 µL of a 1% (w/v) solution of L-FDAA in acetone (B3395972). c. Vortex the mixture and incubate at 40 °C for 1 hour. d. Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 M HCl. e. Evaporate the acetone under a stream of nitrogen. f. Dilute the remaining aqueous solution with methanol (B129727) to a final volume of 1 mL for HPLC-MS analysis.
3. Preparation of Standard Amino Acid Derivatives: a. Prepare 1 mg/mL stock solutions of authentic L- and D-amino acid standards (phenylalanine, leucine, and pipecolic acid) in deionized water. b. Derivatize 10 µL of each standard solution with L-FDAA following the same procedure described in step 2.
4. HPLC-MS Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient from 10% to 60% B over 30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: UV at 340 nm and mass spectrometry (ESI positive ion mode). g. Analysis: Inject the derivatized hydrolysate and the standard amino acid derivatives. Compare the retention times of the peaks in the hydrolysate chromatogram with those of the L- and D-standards to assign the absolute configuration of each amino acid.
II. Determination of the Ahod Residue's C-8 Stereocenter via Mosher's Ester Analysis
The absolute configuration of the C-8 secondary alcohol in the Ahod residue of this compound was determined by the modified Mosher's method. This involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center are then used to deduce the absolute configuration.
Experimental Workflow: Mosher's Ester Analysis
Caption: Workflow for determining the absolute configuration of the C-8 hydroxyl group in the Ahod residue of this compound using Mosher's ester analysis.
Data Presentation: ¹H NMR Chemical Shift Differences (Δδ)
The ¹H NMR chemical shifts of the (R)- and (S)-MTPA esters of a derivative of this compound are measured, and the differences (Δδ = δS - δR) are calculated.
| Proton(s) | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| H-7 | Data not available | Data not available | Data not available |
| H-9 | Data not available | Data not available | Data not available |
| H₂-6 | Data not available | Data not available | Data not available |
| H₂-5 | Data not available | Data not available | Data not available |
Note: Specific chemical shift data from the original Mosher's analysis of a this compound derivative is not publicly available. The table is a template for recording and analyzing experimental data. A positive Δδ for protons on one side of the C-8 carbinol and a negative Δδ for those on the other side would allow for the assignment of the absolute configuration based on the established Mosher's method model.
Experimental Protocol: Mosher's Ester Analysis
1. Preparation of this compound Derivative: A derivative of this compound with a free hydroxyl group at the C-8 position is required for this analysis. This may involve selective deprotection if the natural product is isolated with this group protected.
2. Formation of (S)- and (R)-MTPA Esters (in separate NMR tubes): a. Dissolve the this compound derivative (approximately 0.5 mg) in 0.5 mL of anhydrous pyridine-d₅. b. To one sample, add a freshly prepared solution of (R)-(-)-MTPA chloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (50 µL). c. To a second sample, add a freshly prepared solution of (S)-(+)-MTPA chloride (1.2 equivalents) in anhydrous dichloromethane (50 µL). d. Allow the reactions to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
3. ¹H NMR Analysis: a. Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA ester reaction mixtures directly. b. Assign the proton signals for the protons flanking the C-8 stereocenter (H-7, H-9, H₂-6, etc.) for both diastereomers. This may require 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment. c. Carefully measure the chemical shifts (δ) for these assigned protons for both the (S)- and (R)-MTPA esters.
4. Data Analysis and Configuration Assignment: a. Calculate the difference in chemical shifts (Δδ = δS - δR) for each pair of corresponding protons. b. Apply the Mosher's method mnemonic:
- Protons with a positive Δδ value are located on one side of the plane of the C-O-C bond of the MTPA ester.
- Protons with a negative Δδ value are on the other side. c. By correlating the signs of the Δδ values with the spatial arrangement of the substituents around the C-8 stereocenter in the established conformational model of MTPA esters, the absolute configuration (R or S) can be determined.
III. Confirmation by Total Synthesis
The absolute configuration of this compound, as determined by the chemical derivatization methods described above, has been unequivocally confirmed through its total synthesis. The synthesis, starting from chiral precursors of known absolute configuration, yielded a final product with spectroscopic and chiroptical properties identical to those of the natural isolate, thereby validating the initial stereochemical assignments.
These detailed protocols and application notes provide a comprehensive guide for researchers and scientists involved in the study of this compound and other complex natural products, ensuring accurate and reliable determination of their absolute configurations.
Application Notes and Protocols for Large-Scale Production and Isolation of Koshidacin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koshidacin B, a cyclic tetrapeptide isolated from the fungus Pochonia boninensis FKR-0564, has demonstrated notable antiplasmodial activity, making it a compound of interest for antimalarial drug development.[1][2] This document provides detailed application notes and protocols for the large-scale production of this compound through fungal fermentation and its subsequent isolation and purification. The methodologies are compiled from established techniques for the cultivation of Pochonia species and the purification of fungal secondary metabolites, offering a comprehensive guide for researchers in natural product chemistry and drug discovery.
Introduction
Cyclic tetrapeptides from fungal sources are a well-established class of bioactive secondary metabolites with a wide range of therapeutic properties.[3] this compound, produced by the Okinawan fungus Pochonia boninensis FKR-0564, is a promising addition to this class, exhibiting significant in vitro and in vivo activity against Plasmodium falciparum.[1][2] The development of a robust and scalable method for its production and purification is crucial for further preclinical and clinical evaluation. This application note details a potential workflow for achieving high-yield production and high-purity isolation of this compound.
Data Presentation
Table 1: Fermentation Media Composition for Pochonia Species
| Component | Concentration (g/L) | Role | Reference |
| Liquid Seed Medium | |||
| Sucrose | 25 | Carbon Source | |
| Peptone | 1.25 | Nitrogen Source | |
| NaNO₃ | 1.25 | Nitrogen Source | |
| KH₂PO₄ | 0.5 | Phosphate Source, pH Buffer | |
| K₂HPO₄ | 0.5 | Phosphate Source, pH Buffer | |
| MgSO₄·7H₂O | 0.625 | Trace Element | |
| FeSO₄·7H₂O | 0.025 | Trace Element | |
| Solid Fermentation Medium | |||
| Wheat Bran | Main Component | Substrate and Nutrient Source | |
| Corn Straw Powder | Main Component | Substrate and Nutrient Source | |
| Corn Powder | Main Component | Substrate and Nutrient Source |
Table 2: Summary of a Proposed Purification Strategy for this compound
| Purification Step | Stationary Phase | Mobile Phase | Elution Mode | Expected Purity | Estimated Yield |
| Solid Phase Extraction (SPE) | C18 | Methanol (B129727)/Water Gradient | Step Gradient | >50% | ~80% |
| Preparative RP-HPLC 1 | C18 (e.g., Capcell Pak) | Acetonitrile/Water + 0.1% TFA | Gradient | >90% | ~60% |
| Preparative RP-HPLC 2 | Phenyl-Hexyl | Acetonitrile/Water + 0.1% TFA | Isocratic or Shallow Gradient | >98% | ~70% |
Experimental Protocols
I. Large-Scale Production of this compound
This protocol employs a two-stage fermentation process (liquid seed culture followed by solid-state fermentation) to generate a high biomass of Pochonia boninensis for the production of this compound.
1. Preparation of Seed Culture (Liquid Fermentation)
-
Objective: To produce a high-density mycelial culture for inoculating the solid-state fermentation.
-
Medium: Prepare the liquid seed medium as detailed in Table 1. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterilized medium with a pure culture of Pochonia boninensis FKR-0564 from a PDA plate.
-
Fermentation Conditions:
-
Incubate at 25-28°C.
-
Agitate at 100-120 rpm for 1-2 days.
-
-
Monitoring: Monitor mycelial growth visually. The culture is ready for transfer when it reaches a high density of mycelial pellets.
2. Solid-State Fermentation
-
Objective: To cultivate Pochonia boninensis on a solid substrate to induce the production of secondary metabolites, including this compound.
-
Substrate: Prepare the solid fermentation medium (Table 1) and moisten it to an appropriate level. Sterilize by autoclaving.
-
Inoculation: Inoculate the sterilized solid substrate with the liquid seed culture at a ratio of 20-25% (w/w).
-
Fermentation Conditions:
-
Incubate in sterile trays or bags at 25°C in a static, dark environment for 14-30 days.
-
-
Monitoring: Monitor for fungal growth and potential contamination. The production of this compound is expected to increase with incubation time.
II. Isolation and Purification of this compound
This multi-step protocol is designed to isolate and purify this compound from the solid-state fermentation culture.
1. Extraction
-
Objective: To extract this compound and other secondary metabolites from the fungal biomass and solid substrate.
-
Procedure:
-
Harvest the entire solid fermentation culture.
-
Dry the culture at a low temperature (e.g., 40°C) or by lyophilization.
-
Grind the dried culture into a fine powder.
-
Extract the powder exhaustively with ethyl acetate (B1210297) (EtOAc) at room temperature with agitation. A typical ratio would be 1:5 (w/v) of fungal material to solvent.
-
Filter the extract to remove solid particles.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Solid-Phase Extraction (SPE)
-
Objective: To perform an initial fractionation of the crude extract to remove highly polar and non-polar impurities.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze them for the presence of this compound using analytical HPLC-MS.
-
Pool the fractions containing this compound and evaporate the solvent.
-
3. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Step 1
-
Objective: To achieve a significant purification of this compound from other co-extracted compounds.
-
Procedure:
-
Dissolve the enriched fraction from SPE in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Purify the sample on a preparative RP-HPLC system.
-
Column: C18, such as a Capcell Pak C18 column.
-
Mobile Phase: A: Water + 0.1% Trifluoroacetic Acid (TFA), B: Acetonitrile + 0.1% TFA.
-
Gradient: A linear gradient from 30% B to 70% B over 40 minutes.
-
Detection: UV at 210-220 nm.
-
Collect fractions corresponding to the peak of this compound.
-
Confirm the identity and purity of the collected fractions by analytical HPLC-MS.
-
Pool the pure fractions and lyophilize.
-
4. Preparative RP-HPLC - Step 2 (Polishing)
-
Objective: To achieve final high-purity this compound suitable for biological assays.
-
Procedure:
-
Dissolve the partially purified this compound from the first HPLC step in the mobile phase.
-
Perform a final purification step on a different selectivity column to remove closely eluting impurities.
-
Column: Phenyl-Hexyl or a similar column with different selectivity than C18.
-
Mobile Phase: A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA.
-
Elution: Use an isocratic or a very shallow gradient elution to maximize resolution around the this compound peak.
-
Detection: UV at 210-220 nm.
-
Collect the central part of the main peak to ensure high purity.
-
Confirm the final purity by analytical HPLC-MS and NMR.
-
Pool the highly pure fractions and lyophilize to obtain pure this compound.
-
Mandatory Visualizations
Caption: Workflow for the large-scale production and isolation of this compound.
Caption: Logic diagram of the multi-step purification process for this compound.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the large-scale production and purification of this compound from Pochonia boninensis. While the fermentation and purification strategies are based on established methods for related fungal metabolites, optimization of specific parameters will be necessary to maximize the yield and purity of this compound. This guide serves as a valuable resource for researchers aiming to produce sufficient quantities of this promising antiplasmodial compound for further investigation.
References
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of Koshidacin B
Welcome to the technical support center for the stereoselective synthesis of Koshidacin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex natural product. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the total synthesis of this compound?
A1: The total synthesis of this compound, an antiplasmodial cyclic tetrapeptide, typically involves two key phases: the construction of the 12-membered cyclic tetrapeptide core and the installation of the side chain.[1][2][3] Recent successful approaches have converged on a late-stage functionalization strategy, which offers flexibility and efficiency. The most prominent strategies include:
-
Late-Stage Olefin Cross-Metathesis: This is a widely adopted method where a common cyclic peptide intermediate containing a terminal olefin is coupled with a side-chain olefin fragment using a ruthenium catalyst, such as Grubbs' 2nd generation catalyst.[1][4] This approach is valued for its convergency and the ability to synthesize various analogs by simply changing the olefin partner.
-
Late-Stage Native Peptide Modification: An alternative innovative approach involves a photo-induced deaminative alkylation to modify a native peptide functional group at a late stage to construct the requisite alkyl chain.
-
Linear Peptide Elongation and Macrocyclization: The linear tetrapeptide precursor is typically assembled using either solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The subsequent head-to-tail macrocyclization is a critical and often challenging step to form the strained 12-membered ring.
Q2: I am having trouble with the macrocyclization step to form the cyclic tetrapeptide. What are the common issues and solutions?
A2: The macrocyclization to form the strained 12-membered ring of this compound is a known challenge. Common issues include low yields due to competing intermolecular polymerization, oligomerization, and epimerization. Here are some troubleshooting suggestions:
-
High Dilution Conditions: Employing high dilution is crucial to favor the intramolecular cyclization over intermolecular reactions. This is typically achieved by the slow addition of the linear peptide precursor to a large volume of solvent.
-
Coupling Reagents: The choice of coupling reagent is critical. A combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) with a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) has been reported to be effective. If you are experiencing low yields or racemization, consider screening other coupling reagents such as DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used. The optimal solvent will depend on the solubility of your linear peptide and its conformational preference for cyclization.
Q3: My late-stage olefin cross-metathesis reaction is giving low yields. How can I optimize this step?
A3: The late-stage olefin cross-metathesis is a powerful tool but can be sensitive to various factors. Low yields can often be attributed to catalyst deactivation, substrate purity, or suboptimal reaction conditions. Based on reported syntheses, here are some optimization parameters:
-
Catalyst Choice and Loading: Grubbs' 2nd generation catalyst is commonly used. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Catalyst loading can also be optimized; while higher loading might increase conversion, it can also lead to more side products.
-
Substrate Purity: The presence of impurities, particularly coordinating functional groups, can poison the catalyst. Ensure your cyclic peptide and olefin fragments are of high purity.
-
Additives: The addition of copper(I) iodide (CuI) has been shown to improve yields in some cases by scavenging phosphine (B1218219) ligands that can inhibit the catalyst.
-
Solvent and Temperature: Anhydrous and degassed solvents are essential. Dichloromethane (DCM) is a common choice. The reaction is typically run at reflux.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
Troubleshooting Guides
Problem 1: Poor Stereoselectivity in the Synthesis of the Aoe ((2S,9S)-2-amino-8-hydroxy-9,10-epoxydecanoic acid) Fragment
| Symptom | Possible Cause | Suggested Solution |
| Formation of diastereomers of the epoxyketone moiety. | Incomplete stereocontrol during the epoxidation step. | Use a well-established stereoselective epoxidation method such as the Sharpless asymmetric epoxidation. Ensure the use of high-purity chiral catalysts and reagents. |
| Epimerization at the C2 position. | Basic or acidic conditions during workup or purification. | Maintain neutral pH during workup and purification. Use buffered solutions if necessary. Consider using milder deprotection strategies if epimerization is observed during these steps. |
Problem 2: Difficulty in the Purification of the Cyclic Tetrapeptide
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the desired product with oligomeric byproducts. | Inefficient macrocyclization leading to the formation of linear and cyclic oligomers. | Optimize the macrocyclization reaction conditions (see FAQ 2). Consider using a different stationary phase or solvent system for chromatography. Reverse-phase HPLC is often effective for purifying cyclic peptides. |
| Product is insoluble or streaks on the chromatography column. | Aggregation of the cyclic peptide. | Try dissolving the sample in a stronger solvent like DMF or DMSO before loading it onto the column. Use a solvent system with additives like trifluoroacetic acid (TFA) or formic acid to improve solubility and peak shape. |
Data Presentation
Table 1: Screening of Conditions for Olefin Cross-Metathesis
| Entry | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | Grubbs' 2nd Gen. | None | DCM | 40 | 35 |
| 2 | Hoveyda-Grubbs' 2nd Gen. | None | DCM | 40 | 42 |
| 3 | Grubbs' 2nd Gen. | CuI | DCM | 40 | 51 |
| 4 | Grubbs' 2nd Gen. | CuI | DCE | 60 | 57 |
This data is representative and compiled from synthetic reports. Actual results may vary.
Experimental Protocols
Key Experiment: Late-Stage Olefin Cross-Metathesis for this compound Synthesis
This protocol describes a general procedure for the cross-metathesis reaction between the common cyclic peptide intermediate 4 and the terminal olefin fragment 5b as reported in the literature.
Materials:
-
Cyclic peptide 4 (1.0 eq)
-
Terminal olefin 5b (5.0 eq)
-
Grubbs' 2nd generation catalyst (0.5 eq)
-
Copper(I) iodide (CuI) (0.2 eq)
-
Anhydrous and degassed 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
To a flame-dried sealed tube under an argon atmosphere, add cyclic peptide 4 , terminal olefin 5b , Grubbs' 2nd generation catalyst, and CuI.
-
Add anhydrous and degassed DCE via syringe.
-
Seal the tube and heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the cross-metathesis product.
-
The resulting product is then subjected to reduction of the double bond and deprotection to yield this compound.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Macrocyclization of the Koshidacin B Precursor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction conditions for the macrocyclization of the Koshidacin B precursor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the macrocyclization of the this compound precursor in a question-and-answer format.
Q1: What are the potential causes of low yield in the macrocyclization of the this compound precursor and how can they be addressed?
Low yields in macrocyclization can stem from several factors, including inefficient coupling reagents, unfavorable precursor conformation, and steric hindrance. Here are some troubleshooting strategies:
-
Coupling Reagent Screening: The choice of coupling reagent is critical. While a successful synthesis of a this compound intermediate utilized HATU/HOAt/DIPEA with a 51% yield, other reagents could be screened for improved efficiency.[1][2] Phosphonium (B103445) salts (e.g., PyBOP) and other uronium/aminium salts are effective alternatives.[3] The addition of auxiliary agents like HOAt or HOBt can help suppress side reactions.[3]
-
Solvent Modification: The solvent plays a crucial role in the peptide's conformation, which can significantly impact cyclization efficiency. While the reported synthesis used a combination of DCM and THF, exploring other solvents like DMF or dioxane, or mixtures thereof, may be beneficial.[1]
-
Introduction of Turn-Inducing Elements: The linear precursor may adopt a conformation that is not conducive to cyclization. Incorporating "turn-inducing" elements such as proline or D-amino acids can pre-organize the peptide backbone into a more favorable conformation for cyclization.
-
Temperature Adjustment: Cautiously increasing the reaction temperature may improve cyclization yields for kinetically slow reactions. However, be aware that higher temperatures can also increase the risk of epimerization.
Q2: How can oligomerization be minimized during the macrocyclization process?
The formation of high molecular weight oligomers is a common side reaction that competes with the desired intramolecular cyclization. The primary cause of oligomerization is a high concentration of the linear peptide precursor.
To minimize oligomerization, it is crucial to maintain a low concentration of the precursor (typically in the range of 0.1-1 mM). This can be achieved by using a syringe pump for the slow addition of the precursor to the reaction mixture. On-resin cyclization can also be an effective strategy to reduce intermolecular reactions due to the pseudo-dilution effect.
Q3: What are the causes of epimerization during macrocyclization and how can it be prevented?
Epimerization, particularly at the C-terminal amino acid, is a significant side reaction that can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.
Several factors can contribute to epimerization:
-
Coupling Reagents: Some coupling reagents have a higher propensity to cause epimerization. Carbodiimides like DIC and EDC, for instance, can increase the risk of epimerization if used without additives.
-
High Temperatures: Elevated reaction temperatures can accelerate the rate of epimerization.
-
Base: The type and amount of base used can influence the extent of epimerization.
To suppress epimerization, consider the following strategies:
-
Use of Additives: Additives such as HOAt and HOBt are effective in minimizing epimerization.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can reduce the rate of epimerization.
-
Choice of Coupling Reagent: Select coupling reagents known for low epimerization rates, such as those based on phosphonium or uronium salts.
Frequently Asked Questions (FAQs)
Q: What is a typical concentration range for the macrocyclization of a tetrapeptide precursor like that of this compound?
A: To favor intramolecular cyclization and minimize intermolecular side reactions like oligomerization, a high dilution approach is recommended. A concentration range of 0.1-1 mM for the linear peptide precursor is generally considered optimal.
Q: Which coupling reagents are recommended for the macrocyclization of the this compound precursor?
A: A successful synthesis of a this compound intermediate employed HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (N,N-Diisopropylethylamine). Other effective coupling reagents for peptide cyclization include phosphonium salts like PyBOP and other uronium/aminium salts.
Q: What is the role of proline in the this compound precursor sequence for macrocyclization?
A: The this compound precursor contains a proline residue. Proline is known to act as a "turn-inducing" element, which helps to pre-organize the linear peptide into a conformation that is more favorable for cyclization, thereby increasing the efficiency of the intramolecular reaction.
Data Presentation
Table 1: Reported Macrocyclization Conditions for this compound Intermediate
| Parameter | Condition | Yield (%) | Reference |
| Coupling Reagent | HATU/HOAt/DIPEA | 51 | |
| Solvent | DCM/THF | 51 | |
| Temperature | Room Temperature | 51 |
Table 2: General Troubleshooting Guide for Macrocyclization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient coupling reagent | Screen different coupling reagents (e.g., PyBOP, HBTU). |
| Unfavorable conformation | Modify solvent; introduce turn-inducing residues (e.g., D-amino acids). | |
| Steric hindrance | Redesign precursor to move cyclization site away from bulky residues. | |
| Low reaction temperature | Cautiously increase temperature, monitoring for epimerization. | |
| Oligomerization | High precursor concentration | Decrease concentration to 0.1-1 mM; use a syringe pump for slow addition. |
| Epimerization | Inappropriate coupling reagent | Use reagents with low epimerization risk (e.g., phosphonium/uronium salts). |
| High temperature | Lower the reaction temperature. | |
| Add epimerization-suppressing additives (e.g., HOAt, HOBt). |
Experimental Protocols
Detailed Methodology for Macrocyclization of this compound Precursor Intermediate
This protocol is based on the successful synthesis of a common intermediate for this compound.
-
Preparation of the Linear Precursor: The linear tetrapeptide fragment is synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The C-terminal carboxyl group and the N-terminal amino group must be deprotected prior to the macrocyclization step.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed using a suitable base (e.g., diethylamine (B46881) in MeCN). The C-terminal protecting group (e.g., tert-butyl ester) is removed using an acid (e.g., TFA in DCM).
-
Macrocyclization Reaction:
-
Dissolve the deprotected linear peptide in an appropriate solvent (e.g., a mixture of DCM and THF).
-
Add DIPEA as a base.
-
Add the coupling reagent HATU and the additive HOAt to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the desired macrocycle.
-
Visualizations
Caption: Experimental workflow for the macrocyclization of the this compound precursor.
Caption: Troubleshooting logic for macrocyclization optimization.
References
Troubleshooting low efficacy of Koshidacin B in in vivo models
This technical support center provides troubleshooting guidance for researchers experiencing low in vivo efficacy with Koshidacin B. The information is presented in a question-and-answer format to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported in vivo efficacy?
This compound is a cyclic tetrapeptide originally identified as an antiplasmodial agent.[1][2] A published study demonstrated that this compound, when administered intraperitoneally to mice infected with malaria parasites, suppressed parasite growth by 41% at a daily dose of 30 mg/kg for four days.[1][2][3] It is important to note that this represents a moderate level of efficacy, and experimental conditions can significantly influence outcomes. Recent research has also explored its potential as a histone deacetylase (HDAC) inhibitor and an anti-osteosarcoma agent.[4][5][6]
Q2: My in vivo results with this compound are not matching the published data. What are the potential reasons?
Discrepancies between expected and observed in vivo efficacy can arise from a multitude of factors. These can be broadly categorized into issues related to the compound itself, the experimental protocol, or the biological system. Key areas to investigate include:
-
Compound Integrity and Formulation: Purity, solubility, and stability of the this compound used.
-
Pharmacokinetics and Bioavailability: How the compound is administered, distributed, metabolized, and excreted in the animal model.
-
Dosing Regimen: The dose, frequency, and duration of treatment may not be optimal for your model.
-
Animal Model: The species, strain, age, and health status of the animals can all impact drug efficacy.
-
Pathogen/Disease Model: The specific strain of the pathogen or the characteristics of the cancer model can influence susceptibility to this compound.
Q3: How can I be sure that the this compound I am using is of sufficient quality?
Ensuring the quality of your therapeutic agent is the first critical step. You should:
-
Verify Purity: Use a validated method like High-Performance Liquid Chromatography (HPLC) to confirm the purity of your this compound sample. Impurities can interfere with its activity or cause unexpected toxicity.
-
Confirm Identity: Use Mass Spectrometry (MS) to confirm the molecular weight of this compound, ensuring it has not degraded.
-
Assess Solubility: this compound is a peptide and may have limited solubility in aqueous solutions. Inadequate dissolution will lead to lower effective concentrations being administered.
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation
Low solubility can lead to inaccurate dosing and reduced bioavailability. If you suspect a formulation issue, consider the following:
| Parameter | Recommendation | Rationale |
| Solvent Selection | Start with sterile, distilled water. If solubility is low, consider biocompatible co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). Note that high concentrations of organic solvents can be toxic in vivo. | Peptides, especially cyclic ones, can have hydrophobic regions that limit aqueous solubility. Co-solvents can help to overcome this. |
| pH Adjustment | Test the effect of pH on the solubility of this compound. Small adjustments towards acidic or basic conditions can sometimes improve the solubility of peptides. | The net charge of a peptide is pH-dependent, which in turn affects its solubility. |
| Formulation Strategies | For persistent solubility issues, consider advanced formulation strategies such as encapsulation in liposomes, polymeric nanoparticles, or conjugation to PEG (PEGylation).[7][8][9][10] | These strategies can improve solubility, stability, and circulation time in vivo.[7][8][9][10] |
| Visual Inspection | Always visually inspect your final formulation for any precipitation before administration. If precipitation is observed, the formulation is not suitable for in vivo use. | Precipitates indicate that the compound is not fully dissolved, leading to under-dosing. |
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.
-
Serial Dilutions: Create a series of dilutions of the stock solution in your desired in vivo vehicle (e.g., saline, PBS).
-
Equilibration: Allow the dilutions to equilibrate at room temperature for at least one hour.
-
Visual and Microscopic Inspection: Visually inspect each dilution for any signs of precipitation. For a more sensitive assessment, examine a small aliquot under a microscope.
-
Quantification (Optional): Centrifuge the samples and measure the concentration of this compound in the supernatant using HPLC to determine the saturation solubility.
Issue 2: Suboptimal Pharmacokinetics and Bioavailability
Even if your formulation is adequate, this compound may not be reaching its target site in sufficient concentrations or for a long enough duration.
| Parameter | Recommendation | Rationale |
| Route of Administration | The published study used intraperitoneal (IP) injection.[1][2][3] If you are using a different route (e.g., oral, intravenous), be aware that bioavailability will differ significantly. Oral administration of peptides is particularly challenging due to degradation in the gastrointestinal tract.[11] | The route of administration is a critical determinant of how much of the drug enters systemic circulation. |
| Plasma Stability | Peptides are susceptible to degradation by proteases in the plasma. Assess the in vitro stability of this compound in plasma from your animal model. | Rapid degradation will lead to a short half-life and reduced efficacy.[7][12] |
| Pharmacokinetic (PK) Study | Conduct a basic PK study to determine the concentration of this compound in the plasma over time after administration. This will provide key information on its absorption, distribution, metabolism, and excretion (ADME) profile. | PK data is essential for designing an effective dosing regimen. |
| Bio-distribution Analysis | If possible, use a labeled version of this compound (e.g., fluorescent or radiolabeled) to determine its distribution to the target tissues. | This will confirm that the drug is reaching the site of action. |
-
Plasma Collection: Collect fresh plasma from the animal species used in your in vivo model.
-
Incubation: Incubate this compound at a known concentration in the plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile).
-
Quantification: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining amount of intact this compound at each time point.
-
Half-life Calculation: Calculate the in vitro plasma half-life of this compound.
Visualizing Troubleshooting and Potential Mechanisms
To aid in the troubleshooting process, the following diagrams illustrate a logical workflow and a hypothetical signaling pathway for this compound's antiplasmodial activity.
Caption: A workflow for troubleshooting low in vivo efficacy of this compound.
Caption: A hypothetical signaling pathway for this compound's antiplasmodial action.
By systematically addressing these potential issues, researchers can better understand the factors limiting the in vivo efficacy of this compound and develop strategies to optimize their experimental outcomes.
References
- 1. w.malariaworld.org [w.malariaworld.org]
- 2. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564. | Semantic Scholar [semanticscholar.org]
- 4. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 9- epi-Koshidacin B as Selective Inhibitor of Histone Deacetylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmafocuseurope.com [pharmafocuseurope.com]
- 9. Towards Robust Delivery of Antimicrobial Peptides to Combat Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Delivery Systems for the Oral Administration of Antimicrobial Peptides: Promising Tools to Treat Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing epimerization during Koshidacin B synthesis
Welcome to the technical support center for the synthesis of Koshidacin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the synthesis of this complex cyclic tetrapeptide, with a particular focus on minimizing epimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound is a cyclic tetrapeptide natural product with promising antiplasmodial activity. Its biological function is intrinsically linked to its specific three-dimensional structure, which is determined by the precise stereochemistry of its constituent amino acids. Epimerization, the unwanted inversion of a stereocenter, can lead to the formation of diastereomers with significantly reduced or altered biological activity, complicating purification and compromising the final product's efficacy.
Q2: Where is epimerization most likely to occur during the synthesis of this compound?
Epimerization is a primary concern during any peptide bond formation, but it is particularly critical during two key stages of this compound synthesis:
-
Stepwise coupling of amino acids: The activation of the carboxy group of each amino acid for coupling to the growing peptide chain can lead to epimerization, especially for sterically hindered amino acids or under harsh reaction conditions.
-
Macrocyclization: The head-to-tail cyclization of the linear tetrapeptide precursor is the most critical step for potential epimerization. The activation of the C-terminal amino acid's carboxyl group for this intramolecular reaction is a high-risk step for loss of stereochemical integrity. In a reported synthesis, the cyclization occurs via the activation of the C-terminal proline residue.
Q3: Which amino acids in the this compound precursor are most susceptible to epimerization?
While any amino acid can epimerize under certain conditions, some are more prone than others. In the context of this compound's linear precursor, which has been reported to be assembled from L-phenylalanine, α-aminoisobutyric acid (Aib), an allylglycine derivative, and L-proline, the C-terminal amino acid being activated for macrocyclization is at the highest risk. In the documented synthesis, this is the proline residue.
Q4: What are the main factors that contribute to epimerization?
Several factors can promote epimerization during peptide synthesis:
-
Strong bases: The presence of strong, non-sterically hindered bases can facilitate the abstraction of the α-proton of the activated amino acid, leading to racemization.
-
High temperatures: Increased reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.
-
Prolonged reaction times: Longer exposure of the activated amino acid to the reaction conditions increases the opportunity for epimerization to occur.
-
Coupling reagents: The choice of coupling reagent and the nature of the activated intermediate it forms play a crucial role. Some reagents are known to be more "racemization-prone" than others.
Troubleshooting Guide: Minimizing Epimerization
This guide provides specific troubleshooting advice for minimizing epimerization during the synthesis of the this compound linear precursor and its subsequent macrocyclization.
| Problem | Potential Cause | Recommended Solution |
| Detection of diastereomeric impurities after macrocyclization | Epimerization of the C-terminal amino acid (Proline) during activation for cyclization. | 1. Optimize Coupling Reagent: Switch to a coupling reagent known for low epimerization rates, such as DEPBT. If using HATU, ensure the presence of an additive like HOAt. 2. Base Selection: Use a sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (B128534) (TEA). 3. Temperature Control: Perform the macrocyclization at a lower temperature (e.g., 0 °C to room temperature). 4. Reaction Time: Monitor the reaction closely and minimize the reaction time to what is necessary for complete cyclization. |
| Low yield of the desired diastereomer in a stepwise coupling step | Epimerization of the activated amino acid during coupling. | 1. Use Additives: For carbodiimide-based couplings (e.g., DIC, EDC), always include an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). The addition of copper(II) chloride (CuCl₂) has also been shown to suppress epimerization.[1][2] 2. Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding the amine component. 3. Choice of Reagent: Consider using phosphonium-based reagents like PyBOP or uronium/aminium reagents like HBTU, which are generally efficient and can have lower epimerization rates when used correctly. |
| Difficulty in separating the desired product from its epimer | The physicochemical properties of the diastereomers are very similar. | 1. Optimize HPLC Conditions: Use a high-resolution chiral HPLC column for analytical and preparative separations. Experiment with different solvent systems and gradients to maximize separation. 2. Derivatization: For analytical purposes, consider derivatizing the peptide with a chiral reagent (e.g., Marfey's reagent) to create diastereomers that are more easily separable on a standard reverse-phase column. |
Data Presentation: Comparison of Coupling Reagents and Epimerization Rates
The choice of coupling reagent is critical in controlling epimerization. While data specific to this compound is not available, the following table summarizes representative data for epimerization rates with various coupling reagents in peptide synthesis, providing a basis for informed selection.
| Coupling Reagent Combination | Base | % Epimerization (Representative) | Reference |
| DIC/HOAt | DIPEA | 4.2% | [3] |
| HATU/HOAt | DIPEA | 0.8 - 3.4% | [3][4] |
| HBTU/HOBt | DIPEA | ~10% | |
| DEPBT | DIPEA | <1% (often negligible) | |
| DIC/CuCl₂/HOBt | NMM | <0.1% |
Note: Epimerization rates are highly dependent on the specific amino acid sequence, solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: Macrocyclization of this compound Linear Precursor with Minimized Epimerization
This protocol is a suggested starting point for the macrocyclization step, incorporating best practices to minimize epimerization.
-
Preparation of the Linear Precursor: Synthesize the linear tetrapeptide precursor (e.g., H-AllylGly-Aib-Phe-Pro-OH) using Fmoc-SPPS with coupling conditions known to minimize epimerization (e.g., DIC/HOBt or HATU/HOAt at 0 °C). After cleavage from the resin and deprotection of the N-terminal Fmoc group, purify the linear peptide by HPLC.
-
Setup for Macrocyclization:
-
Dissolve the purified linear tetrapeptide in a high volume of a suitable solvent (e.g., DMF or a mixture of DCM/DMF) to achieve high dilution conditions (typically 0.1-1 mM) which favor intramolecular cyclization over intermolecular oligomerization.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cyclization Reaction:
-
In a separate flask, pre-cool a solution of the chosen coupling reagent and base. For a low-epimerization protocol, use DEPBT (1.5 equivalents) and DIPEA (3.0 equivalents) in the same solvent.
-
Add the coupling reagent/base solution dropwise to the stirred solution of the linear peptide over several hours using a syringe pump.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by LC-MS.
-
Once the reaction is complete, quench by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude cyclic peptide by preparative HPLC.
Protocol 2: Analytical Detection of Epimerization by Chiral HPLC
This protocol outlines a general method for detecting and quantifying the level of epimerization.
-
Sample Preparation:
-
Dissolve a small amount of the purified cyclic peptide in the HPLC mobile phase.
-
Prepare a standard of the epimer if available, or use a sample from a reaction known to produce the epimer.
-
-
HPLC System and Column:
-
Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Select a suitable chiral stationary phase (CSP) column. For peptides, polysaccharide-based or macrocyclic glycopeptide-based chiral columns are often effective.
-
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for chiral separations of peptides is a mixture of hexane/isopropanol or a buffered aqueous solution with an organic modifier like acetonitrile. The exact composition will need to be optimized for the specific column and peptide.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 25 °C) as temperature can affect chiral recognition.
-
Detection: Monitor the effluent at a wavelength where the peptide bond absorbs (e.g., 214 nm or 220 nm).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The desired product and its epimer should appear as two distinct peaks.
-
Calculate the percentage of the epimeric impurity by integrating the peak areas.
-
Visualizations
Troubleshooting Workflow for Epimerization in this compound Synthesis
Caption: A logical workflow for troubleshooting epimerization issues during this compound synthesis.
References
Technical Support Center: Enhancing Koshidacin B Production in Fungal Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the fermentation of Pochonia boninensis for the production of Koshidacin B.
Disclaimer: this compound is a relatively novel compound, and specific literature on the optimization of its production through fermentation is limited. The guidance provided here is based on general principles of fungal secondary metabolite production, with specific examples drawn from the closely related species Pochonia chlamydosporia. Researchers should use this information as a starting point and adapt it to their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is a cyclic tetrapeptide with antiplasmodial activity.[1][2][3][4] It is a nonribosomal peptide (NRP) produced by the filamentous fungus Pochonia boninensis FKR-0564, which was first isolated from a soil sample in Okinawa, Japan.[1]
Q2: What are the general challenges in fungal fermentation for secondary metabolite production?
A2: Common challenges include low yields, batch-to-batch variability, and the "silencing" of biosynthetic gene clusters under standard laboratory conditions. Optimizing nutritional and physical parameters is crucial to overcome these issues. Additionally, the complex morphology of filamentous fungi in submerged cultures can lead to high viscosity and poor mass transfer, negatively impacting production.
Q3: Are there known precursors for this compound biosynthesis?
A3: While the specific biosynthetic pathway for this compound has not been fully elucidated in the available literature, as a cyclic tetrapeptide, its precursors are amino acids. Identifying the constituent amino acids of this compound and supplementing the fermentation medium with them may enhance production. General strategies for improving NRP production often involve optimizing the supply of precursor amino acids.
Q4: What are nonribosomal peptides (NRPs) and how does this relate to this compound production?
A4: Nonribosomal peptides are a class of secondary metabolites synthesized by large, multi-domain enzymes called nonribosomal peptide synthetases (NRPSs), rather than by ribosomes. This compound is an NRP. Understanding this biosynthetic mechanism is key to developing strategies for yield improvement, such as metabolic engineering of the NRPS genes or precursor pathways.
Basic Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Pochonia boninensis for this compound production.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no biomass growth | Inappropriate culture medium composition. | - Test different carbon and nitrogen sources. For the related species P. chlamydosporia, sweet potato and L-tyrosine were found to be optimal for mycelial growth. - Ensure all essential minerals and trace elements are present in the medium. |
| Suboptimal pH of the medium. | - The optimal initial pH for mycelial growth in P. chlamydosporia is between 5.0 and 6.0. Measure and adjust the initial pH of your medium. - Monitor pH throughout the fermentation and consider using buffered media. | |
| Incorrect incubation temperature. | - Determine the optimal growth temperature for your P. boninensis strain. For many Pochonia species, growth is optimal between 24-28°C. | |
| Good biomass growth but low this compound yield | Nutrient limitation for secondary metabolism. | - The optimal conditions for growth and secondary metabolite production can differ. For P. chlamydosporia, a carbon-to-nitrogen (C:N) ratio of 40:1 favored biomass, while a C:N ratio of 10:1 was better for sporulation (often linked to secondary metabolite production). Experiment with different C:N ratios. |
| Suboptimal pH for production. | - The optimal pH for secondary metabolite production may differ from that for growth. For P. chlamydosporia, conidial production was highest at an initial pH of 4.0. | |
| Feedback inhibition. | - High concentrations of this compound or its precursors may inhibit further synthesis. Consider strategies like fed-batch fermentation or in-situ product removal. | |
| Inconsistent yields between fermentation batches | Variability in inoculum quality. | - Standardize your inoculum preparation protocol, including spore concentration, age of the culture, and inoculum volume. |
| Inconsistent media preparation. | - Ensure accurate weighing of components and consistent sterilization procedures. | |
| Fluctuations in environmental conditions. | - Tightly control temperature, pH, and aeration/agitation rates. |
Advanced Troubleshooting and Enhancement Strategies
For researchers looking to significantly enhance this compound production, the following advanced strategies, based on general principles for fungal NRPs, can be explored.
Q5: How can I rationally optimize the fermentation medium for this compound production?
A5: A systematic approach using "one-factor-at-a-time" (OFAT) or statistical methods like Plackett-Burman and Box-Behnken designs can identify optimal conditions. For the related species P. chlamydosporia, extensive screening of carbon and nitrogen sources has been performed and can serve as a starting point.
Starting Point for Media Optimization (based on P. chlamydsoria data)
| Component | Recommended for Biomass | Recommended for Sporulation (as a proxy for secondary metabolism) |
| Carbon Source | Sweet Potato | Sweet Potato |
| Nitrogen Source | L-Tyrosine | Casein Peptone |
| C:N Ratio | 40:1 | 10:1 |
| Initial pH | 6.0 | 4.0 |
Q6: What genetic engineering strategies could increase this compound yield?
A6: Since this compound is an NRP, its biosynthesis is governed by a biosynthetic gene cluster (BGC). Potential genetic engineering strategies include:
-
Overexpression of the BGC-specific transcription factor: Many BGCs contain a regulatory gene that controls the expression of the entire cluster. Overexpressing this gene can lead to a significant increase in product yield.
-
Overexpression of precursor pathway genes: Increasing the intracellular pool of the constituent amino acids for this compound can boost production.
-
Heterologous expression: If the native P. boninensis strain is difficult to cultivate or genetically manipulate, the entire this compound BGC could be transferred to a more tractable fungal host, such as Aspergillus oryzae.
Q7: Can elicitors be used to enhance this compound production?
A7: Elicitors are compounds that trigger a stress response in the fungus, which can lead to the upregulation of secondary metabolite production. While not specifically documented for this compound, common elicitors used in fungal fermentations include:
-
Abiotic elicitors: Metal ions (e.g., ZnSO₄), UV radiation, and salinity stress.
-
Biotic elicitors: Polysaccharides like chitin (B13524) and yeast extract.
Experimental Protocols
Protocol 1: Optimization of Carbon and Nitrogen Sources
-
Prepare a basal medium: This should contain all necessary minerals and vitamins but lack a primary carbon and nitrogen source.
-
Carbon source screening:
-
Dispense the basal medium into a series of flasks.
-
Add different carbon sources (e.g., glucose, sucrose, maltose, starch, sweet potato extract) to a final concentration of 20 g/L to each flask.
-
Add a standard nitrogen source (e.g., yeast extract) to all flasks.
-
Inoculate with a standardized spore suspension of P. boninensis.
-
Incubate under standard conditions for a set period (e.g., 10-14 days).
-
At the end of the fermentation, measure the dry cell weight and quantify the this compound concentration (e.g., using HPLC).
-
-
Nitrogen source screening:
-
Using the optimal carbon source identified in the previous step, prepare a new series of flasks.
-
Add different nitrogen sources (e.g., peptone, yeast extract, casein, ammonium (B1175870) sulfate, L-tyrosine) to each flask.
-
Inoculate and incubate as described above.
-
Measure the dry cell weight and this compound concentration.
-
Protocol 2: Determination of Optimal pH and Temperature
-
pH optimization:
-
Prepare the optimized medium from Protocol 1.
-
Adjust the initial pH of the medium in a series of flasks to a range of values (e.g., 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) using HCl or NaOH.
-
Inoculate with a standardized spore suspension.
-
Incubate at a constant temperature.
-
Measure the final pH, dry cell weight, and this compound concentration.
-
-
Temperature optimization:
-
Prepare the optimized medium at the optimal initial pH.
-
Inoculate a series of flasks.
-
Incubate the flasks at different temperatures (e.g., 20°C, 23°C, 25°C, 28°C, 30°C).
-
Measure the dry cell weight and this compound concentration.
-
Visualizations
References
- 1. Enhancing Nonribosomal Peptide Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Nonribosomal Peptide Biosynthesis in Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to improve the production of peptidyl compounds in filamentous fungi [agris.fao.org]
- 4. How to improve the production of peptidyl compounds in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
Refining the purification process to remove impurities from Koshidacin B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of Koshidacin B. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in this compound synthesis can arise from several sources, including the solid-phase peptide synthesis (SPPS) of the linear precursor and the subsequent macrocyclization and side-chain installation via olefin cross-metathesis. Common impurities include:
-
From SPPS:
-
Truncated or deleted peptide sequences: Resulting from incomplete coupling reactions.
-
Diastereomers: Arising from racemization of amino acids during activation.
-
Residual protecting groups: Incomplete removal of protecting groups from amino acid side chains.
-
-
From Olefin Cross-Metathesis:
-
E/Z isomers: The newly formed double bond in the side chain can exist as a mixture of E and Z isomers, which may be difficult to separate.[1]
-
Homodimers: Self-metathesis of the olefin-containing precursor can lead to dimeric byproducts.
-
Isomerization of the double bond: The catalyst can sometimes cause migration of the double bond in the side chain.
-
-
General Impurities:
-
Aggregates: Peptides, especially cyclic ones, can aggregate, leading to purification challenges.
-
Oxidation products: Certain amino acid residues can be susceptible to oxidation during synthesis and workup.
-
Q2: What are the primary chromatographic techniques for purifying this compound?
A2: The primary techniques for purifying this compound and related cyclic tetrapeptides are:
-
Silica (B1680970) Gel Flash Chromatography: This is a common initial purification step to remove a significant portion of impurities. A typical solvent system is a gradient of ethyl acetate (B1210297) in petroleum ether or hexane.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for final purification to achieve high purity. A C18 column is typically used with a gradient of acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA).[2]
Q3: How can I remove residual ruthenium catalyst from my this compound sample after the olefin metathesis step?
A3: Ruthenium byproducts from Grubbs-type catalysts can be challenging to remove. Here are some effective methods:
-
Silica Gel Chromatography: A significant amount of the ruthenium catalyst and its byproducts can be removed during the initial silica gel flash chromatography step.
-
Treatment with Scavengers: Treating the crude reaction mixture with reagents like triphenylphosphine (B44618) oxide or dimethyl sulfoxide (B87167) (DMSO) can form complexes with ruthenium that are more easily removed by filtration through a plug of silica gel.[3]
-
Specialized Scavenging Resins: There are commercially available resins designed to scavenge ruthenium catalysts.
Troubleshooting Guides
Silica Gel Flash Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound from a closely eluting impurity. | The solvent system is not optimal. | * Adjust solvent polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (less ethyl acetate). If they are too low (low Rf), increase the polarity. * Try a different solvent system: Consider using a different solvent system, for example, dichloromethane (B109758)/methanol (B129727). |
| This compound is streaking on the TLC plate and column. | The compound may be too polar for the solvent system, or it might be interacting strongly with the silica gel. It could also be due to aggregation. | * Add a modifier: Add a small amount of a polar solvent like methanol or a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve peak shape. * Dry loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can improve the resolution. |
| No product is eluting from the column. | The product may be too polar and is irreversibly adsorbed onto the silica gel. | * Increase solvent polarity drastically: Try flushing the column with a highly polar solvent like 10-20% methanol in dichloromethane. * Use a different stationary phase: Consider using a more polar stationary phase like alumina (B75360) or a bonded silica phase. |
Reversed-Phase HPLC (RP-HPLC)
| Problem | Possible Cause | Solution |
| Co-elution of this compound with an impurity, likely an E/Z isomer. | The selectivity of the column and mobile phase is insufficient to resolve the isomers. | * Optimize the gradient: Use a shallower gradient around the elution time of your product to increase the separation between closely eluting peaks. * Change the organic modifier: Try a different organic solvent like methanol instead of acetonitrile, as this can alter the selectivity. * Change the column: Use a column with a different stationary phase (e.g., a phenyl-hexyl column) which can offer different selectivity for aromatic and unsaturated compounds. |
| Broad or tailing peaks. | Secondary interactions with the silica backbone of the column, or aggregation. | * Adjust mobile phase pH: If not using TFA, ensure the pH of the mobile phase is low (around 2-3) to protonate silanol (B1196071) groups and reduce tailing. * Increase column temperature: Running the separation at a slightly elevated temperature (e.g., 40°C) can improve peak shape and reduce viscosity. * Add an ion-pairing agent: If the peptide is basic, using an ion-pairing agent can improve peak shape. |
| Low recovery of this compound. | The peptide is adsorbing irreversibly to the column or is precipitating. | * Check solubility: Ensure the peptide is fully dissolved in the injection solvent. * Passivate the HPLC system: Make several injections of a standard peptide to saturate any active sites in the system before injecting your sample. * Use a different column: A column with end-capping may reduce irreversible adsorption. |
Quantitative Data
The following table summarizes typical yields and purity data for the purification of this compound.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Silica Gel Flash Chromatography | Crude reaction mixture after olefin metathesis | Partially purified this compound | ~80-90% | 60-80% |
| Preparative RP-HPLC | Partially purified this compound | Pure this compound | ~70-80% | >98% |
| Overall Purification Yield | Crude reaction mixture | Pure this compound | ~55-72% | >98% |
Note: These are typical values and can vary depending on the reaction scale, success of the synthesis, and optimization of the purification process.
Experimental Protocols
Protocol 1: Silica Gel Flash Chromatography of Crude this compound
This protocol is a general guideline for the initial purification of this compound after the olefin cross-metathesis reaction.
-
Preparation of the Crude Sample:
-
After the metathesis reaction, quench the reaction and remove the solvent under reduced pressure.
-
Dissolve the crude residue in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to the DCM solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel (dry loading).
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Pack the column with silica gel (230-400 mesh) as a slurry in petroleum ether or hexane.
-
-
Loading the Sample:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Start the elution with a low polarity mobile phase (e.g., 100% petroleum ether).
-
Gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 50% ethyl acetate in petroleum ether. The exact gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture. The published protocol for the final purification step of a total synthesis used a 1:1 mixture of ethyl acetate and petroleum ether.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent to obtain the partially purified product.
-
Protocol 2: Preparative RP-HPLC for Final Purification of this compound
This protocol describes the final purification of this compound to achieve high purity.
-
Sample Preparation:
-
Dissolve the partially purified this compound from the silica gel chromatography step in a suitable solvent, such as a small amount of acetonitrile or dimethylformamide (DMF), and then dilute with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 5% to 95% B over 60 minutes is a good starting point for cyclic tetrapeptides.[2] The gradient should be optimized based on analytical HPLC runs of the partially purified sample.
-
Flow Rate: A typical flow rate for a preparative column of this size is 15-20 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>98%).
-
-
Product Isolation:
-
Remove the acetonitrile from the pooled fractions by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the pure this compound as a fluffy white solid.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of cyclotetrapeptide analogues of c-PLAI and evaluation of their antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 4. React App [pmc.umicore.com]
Improving the signal-to-noise ratio in NMR spectra of Koshidacin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) in NMR spectra of Koshidacin B and related cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is obtaining high-quality NMR data for it challenging?
A1: this compound is an antiplasmodial cyclic tetrapeptide isolated from the Okinawan fungus Pochonia boninensis.[1][2] Like many complex natural peptides, acquiring high-quality NMR spectra can be challenging due to several factors including:
-
Low Sample Concentration: Limited availability of the pure compound can lead to dilute samples and consequently, a low signal-to-noise ratio.
-
Poor Solubility: The lipophilic nature of this compound may result in poor solubility in common NMR solvents, leading to lower effective concentrations.
-
Signal Overlap: The complex structure of this cyclic peptide can cause resonance overlap in the NMR spectrum, making interpretation difficult.
-
Sample Aggregation: Peptides, particularly those with hydrophobic residues, have a tendency to aggregate in solution, which can lead to broad lines and a poor signal-to-noise ratio.
Q2: I'm observing very weak signals in my ¹H NMR spectrum of this compound. What are the most common causes?
A2: Low signal intensity is a frequent issue. The primary causes include:
-
Insufficient Sample Concentration: This is the most common reason for weak signals.
-
Suboptimal NMR Parameters: Incorrectly set acquisition parameters, such as an insufficient number of scans, can lead to a poor signal-to-noise ratio.
-
Instrumental Issues: Problems with the NMR spectrometer, such as a poorly tuned probe, can decrease sensitivity.
Troubleshooting Guides
Problem: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio is a common challenge in the NMR analysis of complex molecules like this compound. This guide provides a systematic approach to troubleshoot and improve the S/N ratio.
Caption: A logical workflow for resolving overlapping signals in the NMR spectrum.
Step 1: Change NMR Solvent
Question: Can changing the solvent help resolve overlapping peaks?
Answer: Yes, changing the NMR solvent can alter the chemical shifts of protons and potentially resolve overlapping signals. Solvents with different polarities or aromaticity (e.g., benzene-d₆) can induce differential shifts in proton resonances.
Step 2: Vary Temperature
Question: How does changing the temperature of the NMR experiment affect signal overlap?
Answer: Temperature can affect the conformation of the peptide and the rates of chemical exchange processes. Acquiring spectra at different temperatures may resolve overlapping signals by shifting the positions of certain peaks.
Step 3: Use Higher Field Strength
Question: Is a higher magnetic field strength beneficial for resolving signal overlap?
Answer: Yes, using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals, which can significantly improve the resolution and help to separate overlapping peaks.
Step 4: Employ 2D NMR Techniques
Question: What 2D NMR experiments are useful for resolving overlap and assigning the structure of this compound?
Answer: 2D NMR is essential for assigning the structure of complex molecules. The following experiments are particularly useful:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (through-space interactions), which is crucial for determining the 3D structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and heteronuclei over multiple bonds, which is useful for connecting different spin systems.
Quantitative Data and Experimental Protocols
Table 1: Recommended NMR Sample Preparation Parameters
| Parameter | Recommended Value | Rationale |
| Purity | >95% | To avoid signals from impurities that can complicate the spectrum. |
| Concentration | 1-5 mM | To maximize signal intensity without causing aggregation. |
| Solvent | Deuterated Chloroform (CDCl₃) | Has been shown to be a suitable solvent for this compound. [3] |
| Sample Volume | ~0.6 mL | Standard volume for a 5 mm NMR tube. |
Table 2: Suggested ¹H NMR Acquisition Parameters for this compound
| Parameter | Suggested Value | Purpose |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion. [3] |
| Number of Scans (NS) | 16 to 128 (or more) | Increase NS to improve the S/N ratio. |
| Acquisition Time (AQ) | 2-4 seconds | Longer acquisition times can improve resolution. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of the nuclei between scans. |
| Pulse Width (P1) | Calibrated 90° pulse | Ensures maximum signal for a single scan. |
Experimental Protocol: 2D TOCSY Experiment
This protocol provides a general procedure for acquiring a 2D TOCSY spectrum of this compound on a 600 MHz spectrometer.
-
Sample Preparation: Prepare a 1-5 mM sample of this compound in ~0.6 mL of CDCl₃.
-
Instrument Setup:
-
Insert the sample into the spectrometer and lock on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Setup 2D TOCSY:
-
Pulse Program: Use a standard TOCSY pulse sequence (e.g., dipsi2esgpph).
-
Spectral Width (SW): Set the spectral width in both dimensions to cover all proton resonances (e.g., 12 ppm).
-
Transmitter Offset (O1): Center the transmitter frequency in the middle of the spectrum.
-
Number of Points (TD): 2048 in the direct dimension (F2) and 512 in the indirect dimension (F1).
-
Number of Scans (NS): 8-32, depending on the sample concentration.
-
Mixing Time (d9): A mixing time of 60-80 ms (B15284909) is typically used to observe correlations throughout the entire spin system of each amino acid residue.
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After the experiment is finished, process the data using appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.
-
Phase correct the spectrum and reference the chemical shifts.
-
References
- 1. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Koshidacin B and Other Chlamydocin Analogues as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Koshidacin B and other analogues of chlamydocin (B1668628), a family of cyclic tetrapeptides known for their potent biological activities. This document summarizes their performance as histone deacetylase (HDAC) inhibitors, presents supporting experimental data, and provides detailed methodologies for key experiments to facilitate further research and drug development.
Introduction to this compound and Chlamydocin Analogues
This compound is a naturally occurring cyclic tetrapeptide isolated from the fungus Pochonia boninensis. It belongs to the chlamydocin family of natural products, which are characterized by a 12-membered cyclic tetrapeptide core.[1] Chlamydocin and its analogues have garnered significant interest due to their multifaceted biological activities, including potent anticancer, antiplasmodial, and HDAC inhibitory effects.[1][2] The primary mechanism of action for many of these compounds is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis in cancer cells.
Comparative Biological Activity
The biological activity of this compound and other chlamydocin analogues has been evaluated in various studies. Their potency as HDAC inhibitors and their cytotoxic effects against cancer cell lines are key performance indicators.
Histone Deacetylase (HDAC) Inhibition
Chlamydocin and its analogues are potent inhibitors of Class I and IIa HDACs. The epoxyketone side chain present in many of these compounds is crucial for their irreversible inhibition of HDACs. However, analogues with other zinc-binding groups, such as hydroxamic acids, have been synthesized to create potent and reversible inhibitors.
While specific HDAC isoform inhibition data for this compound is not widely available, a synthetic epimer, 9-epi-Koshidacin B, has been shown to be a selective inhibitor of HDAC1 with an IC50 value of 0.145 μM. Docking studies suggest that both this compound and its 9-epimer bind similarly to the active site of HDAC1.
A chlamydocin-hydroxamic acid analogue, CHAP15, has demonstrated remarkable potency and selectivity, with an IC50 of 0.44 nM for HDAC1 and an 87-fold selectivity over HDAC6. The table below summarizes the available HDAC inhibition data for chlamydocin and its analogues.
Table 1: Comparative HDAC Inhibition of Chlamydocin Analogues
| Compound | Target | IC50 | Selectivity | Reference |
| 9-epi-Koshidacin B | HDAC1 | 0.145 µM | Selective over two other isoforms | |
| Chlamydocin | HDAC1 | 1.3 nM | - | |
| CHAP15 | HDAC1 | 0.44 nM | 87-fold vs. HDAC6 | |
| CHAP (Chlamydocin-type) | HDAC1 | 0.44 nM | 86-fold vs. HDAC6 | |
| HC-toxin | Rat Liver HDACs (mainly 1-3) | 10 nM | >1000-fold vs. Class II | |
| Trapoxin A | HDAC1 | 110-820 pM | 640 to 570,000-fold vs. HDAC6 | |
| Cyl-2 | HDAC1 | 110-820 pM | 640 to 570,000-fold vs. HDAC6 |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound and its analogues have been evaluated against various cancer cell lines. A recent study compared the anti-osteosarcoma activity of this compound with two other chlamydocin analogues, TAN-1746 and Ac-TAN-1746.
Table 2: Comparative Cytotoxicity (IC50) of this compound and Analogues Against Osteosarcoma Cell Lines
| Compound | 143B Cell Line (IC50) | U2OS Cell Line (IC50) |
| This compound | Minimal Activity | Minimal Activity |
| TAN-1746 | 1.75 µM | 0.13 µM |
| Ac-TAN-1746 | 4.9 nM | 0.37 µM |
| Cisplatin (B142131) (Control) | Significantly less potent than TAN-1746 and Ac-TAN-1746 | Significantly less potent than TAN-1746 and Ac-TAN-1746 |
These results indicate that while this compound shows minimal activity against these specific osteosarcoma cell lines, other chlamydocin analogues like TAN-1746 and Ac-TAN-1746 exhibit potent cytotoxic effects, surpassing the efficacy of the clinically used drug cisplatin in this context.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experimental assays are provided below.
Fluorometric Histone Deacetylase (HDAC) Inhibition Assay
This protocol is adapted from commercially available kits and published methodologies for measuring HDAC inhibition by cyclic tetrapeptides.
Materials:
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop Solution (e.g., Trichostatin A, a known HDAC inhibitor)
-
Purified HDAC enzyme (e.g., recombinant human HDAC1)
-
Test compounds (this compound and analogues) dissolved in DMSO
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Reaction:
-
In a 96-well black microplate, add 40 µL of HDAC Assay Buffer to each well.
-
Add 10 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the purified HDAC enzyme solution to each well, except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the fluorogenic HDAC substrate solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 50 µL of the developer solution to each well.
-
Stopping the Reaction: After a 15-minute incubation with the developer at room temperature, add 50 µL of the Stop Solution to each well.
-
Measurement: Read the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well clear microplate
-
Spectrophotometric plate reader (570 nm)
-
Cancer cell lines (e.g., 143B, U2OS)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (this compound and analogues) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO in medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of HDACs by chlamydocin analogues triggers a cascade of events within the cell, leading to cell cycle arrest and apoptosis.
HDAC Inhibition Signaling Pathway
Experimental Workflow for Comparative Analysis
Conclusion
This compound and other chlamydocin analogues represent a promising class of natural product-based HDAC inhibitors. While this compound itself may have selective activity against specific cancer types not yet fully explored, its analogues, such as TAN-1746 and Ac-TAN-1746, have demonstrated potent anticancer effects. The modular nature of the chlamydocin scaffold allows for synthetic modifications to improve potency, selectivity, and pharmacokinetic properties. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate and develop these compounds as potential therapeutic agents. Further studies are warranted to fully elucidate the HDAC isoform selectivity of this compound and to explore the full therapeutic potential of this fascinating family of natural products.
References
Validating HDAC as the Primary Target of Koshidacin B in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic tetrapeptide Koshidacin B, a member of the chlamydocin (B1668628) family of natural products, has been implicated as a potential Histone Deacetylase (HDAC) inhibitor. This guide provides a comparative analysis of the existing experimental data to critically evaluate the validation of HDAC as the primary therapeutic target of this compound in the context of cancer.
Evidence for HDAC as a Target of this compound
The primary evidence supporting HDAC as a target for this compound stems from the well-established mechanism of action of its structural analogs and a recent study on its synthetic epimer, 9-epi-Koshidacin B. Cyclic tetrapeptides of the chlamydocin class are recognized for their potent HDAC inhibitory activities, which are largely attributed to their unique structural motifs.[1]
A 2024 study on 9-epi-Koshidacin B provided the most direct evidence to date, demonstrating its selective inhibition of HDAC1 with a half-maximal inhibitory concentration (IC50) of 0.145 μM.[2] Molecular docking simulations from this study further suggested that natural this compound likely occupies the active site of HDAC1 in a similar fashion, indicating that it retains the structural requirements for HDAC inhibition.[2]
Contradictory Evidence and Alternative Hypotheses
Despite the strong rationale for HDAC inhibition, direct experimental evidence for natural this compound's efficacy in cancer models is lacking and, in some cases, contradictory. A recent study that accomplished the total synthesis of this compound and evaluated its anti-proliferative effects against two human osteosarcoma cell lines (143B and U2OS) found that it exhibited "minimal anti-osteosarcoma activity."[1] This observation raises significant questions about the functional consequence of HDAC inhibition by this compound in a cancer context, at least in the cell lines tested.
The initial discovery of this compound highlighted its antiplasmodial activity against Plasmodium falciparum strains, with IC50 values in the sub-micromolar range.[3] However, its cytotoxicity against a normal human lung fibroblast cell line (MRC-5) was reported to be 14.7 μM, suggesting a potential therapeutic window. The discrepancy between the potent activity of its epimer against HDAC1 and the weak anti-cancer activity of the natural product could be attributed to several factors, including cell permeability, metabolic stability, or the presence of off-target effects that may counteract its anti-proliferative action.
Comparison with Structurally Related Analogs
The limited anti-cancer activity of this compound is further underscored when compared to its close structural analogs, TAN-1746 and Ac-TAN-1746, which were evaluated in the same study. Both of these compounds demonstrated significant anti-proliferative and anti-metastatic effects against osteosarcoma cells, with IC50 values in the nanomolar to low micromolar range. This suggests that subtle structural modifications among chlamydocin analogs can lead to profound differences in their anti-cancer efficacy, even if they share a common putative target in HDACs.
Data Presentation
The following tables summarize the available quantitative data for this compound and its analogs.
Table 1: HDAC Inhibitory Activity
| Compound | Target | Assay Type | IC50 (μM) |
| 9-epi-Koshidacin B | HDAC1 | Enzymatic | 0.145 |
| Natural this compound | HDACs | - | No data available |
Table 2: In Vitro Anti-Proliferative and Cytotoxic Activity
| Compound | Cell Line | Cell Type | IC50 |
| Natural this compound | 143B | Human Osteosarcoma | Minimal Activity |
| U2OS | Human Osteosarcoma | Minimal Activity | |
| MRC-5 | Human Lung Fibroblast (Normal) | 14.7 µM | |
| TAN-1746 | 143B | Human Osteosarcoma | 1.75 µM |
| U2OS | Human Osteosarcoma | 0.13 µM | |
| Ac-TAN-1746 | 143B | Human Osteosarcoma | 4.9 nM |
| U2OS | Human Osteosarcoma | 0.37 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
HDAC Inhibition Assay (for 9-epi-Koshidacin B)
A fluorometric assay is typically used to determine the in vitro inhibitory activity of compounds against specific HDAC isoforms.
-
Enzyme and Substrate Preparation : Recombinant human HDAC1 is diluted in assay buffer. A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is also prepared in assay buffer.
-
Compound Incubation : The test compound (e.g., 9-epi-Koshidacin B) is serially diluted and incubated with the HDAC1 enzyme in a 96-well plate for a specified period at 37°C.
-
Reaction Initiation and Termination : The enzymatic reaction is initiated by the addition of the fluorogenic substrate. After incubation, the reaction is stopped by the addition of a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation.
-
Signal Detection : The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC), which is quantified using a fluorescence plate reader.
-
Data Analysis : The fluorescence intensity is proportional to the HDAC activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT or SRB Assay)
This assay measures the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding : Cancer cells (e.g., 143B, U2OS) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified duration (e.g., 72 hours).
-
Cell Viability Measurement :
-
MTT Assay : MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) by viable cells. The formazan crystals are then solubilized, and the absorbance is measured.
-
SRB Assay : Cells are fixed with trichloroacetic acid, stained with sulforhodamine B dye, and the bound dye is solubilized. The absorbance is then measured.
-
-
Data Analysis : The absorbance is proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Western Blot for Histone Acetylation
This technique is used to assess the effect of a compound on the acetylation status of histones within cells, a direct downstream marker of HDAC inhibition.
-
Cell Treatment and Lysis : Cancer cells are treated with the test compound for a specific time. After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin, anti-total Histone H3).
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis : The band intensities are quantified, and the levels of acetylated histones are normalized to the loading control to determine the effect of the compound.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound via HDAC1 inhibition.
Caption: Experimental workflow for validating HDAC as the primary target.
Caption: Logical relationship of current evidence for HDAC as the primary target.
Conclusion
The current body of evidence presents a conflicting narrative for the validation of HDAC as the primary anti-cancer target of this compound. While the potent and selective HDAC1 inhibition by its epimer provides a strong rationale, the observed minimal anti-proliferative activity of the natural product in osteosarcoma cell lines challenges this hypothesis. To definitively validate HDAC as the primary target, further studies are imperative. These should include direct enzymatic and cell-based assays to determine the HDAC inhibitory profile of natural this compound, comprehensive screening across a diverse panel of cancer cell lines, and investigation into potential off-target effects. Without such data, the role of this compound as a direct and effective HDAC-targeting anti-cancer agent remains unconfirmed.
References
- 1. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 9- epi-Koshidacin B as Selective Inhibitor of Histone Deacetylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Koshidacin B and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Koshidacin B, a cyclic tetrapeptide of fungal origin, has emerged as a promising natural product scaffold for therapeutic development, initially recognized for its antiplasmodial properties.[1][2][3] As a member of the chlamydocin (B1668628) family of natural products, this compound and its analogs are characterized by a strained 12-membered macrocyclic ring, which imparts resistance to proteolysis and enhances binding affinity to biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its known derivatives, focusing on their antiplasmodial, anti-osteosarcoma, and histone deacetylase (HDAC) inhibitory activities. The information presented herein is based on available data from total synthesis and biological evaluation studies.
Comparative Biological Activities of this compound Derivatives
The biological activity of this compound derivatives is significantly influenced by modifications to its side chain and stereochemistry. The following tables summarize the quantitative data for key analogs.
Antiplasmodial Activity
This compound was first identified for its activity against Plasmodium falciparum, the parasite responsible for malaria.
| Compound | P. falciparum Strain(s) | IC50 (µM) | Reference |
| This compound | K1, NF54 | 0.83 - 17.1 | [2] |
| Koshidacin A | K1, NF54 | 1.1 - 14.3 |
Key Observation: Both Koshidacin A and B exhibit moderate in vitro antiplasmodial activity.
Anti-Osteosarcoma Activity
Recent studies have explored the anticancer potential of this compound and its analogs, revealing potent activity against osteosarcoma cell lines.
| Compound | 143B Cell Line IC50 | U2OS Cell Line IC50 | Reference |
| This compound | Minimal Activity | Minimal Activity | |
| TAN-1746 | 1.75 µM | 0.13 µM | |
| Ac-TAN-1746 | 4.9 nM | 0.37 µM | |
| Cisplatin (Control) | Significantly less potent than TAN-1746 and Ac-TAN-1746 | Significantly less potent than TAN-1746 and Ac-TAN-1746 |
Key Observations:
-
The oxidation state of the side chain plays a critical role in anti-osteosarcoma activity.
-
TAN-1746 and its acetylated form, Ac-TAN-1746, are significantly more potent than this compound, with Ac-TAN-1746 demonstrating nanomolar efficacy against the 143B cell line.
Histone Deacetylase (HDAC) Inhibition
The chlamydocin scaffold is a known HDAC inhibitor, and this activity has been investigated for a this compound derivative.
| Compound | Target | IC50 (µM) | Reference |
| 9-epi-Koshidacin B | HDAC1 | 0.145 |
Key Observation:
-
Epimerization at the C9 position of the side chain confers selective HDAC1 inhibitory activity. Docking studies suggest that both the natural product and its 9-epimer bind similarly to the active site of HDAC1, indicating that the configuration of the C9-stereocenter has little influence on binding in this model.
Structure-Activity Relationship Summary
-
Side Chain Oxidation: The presence of a ketone (in TAN-1746) or an acetylated alcohol (in Ac-TAN-1746) on the side chain dramatically enhances anti-osteosarcoma activity compared to the hydroxyl group in this compound. This suggests that the electronic and steric properties of this position are crucial for this specific biological activity.
-
Side Chain Stereochemistry: A change in the stereochemistry at the C9 position, as seen in 9-epi-Koshidacin B, leads to the emergence of selective HDAC1 inhibitory activity. This highlights the importance of the three-dimensional arrangement of the side chain for target-specific interactions.
-
Peptide Core: While no derivatives with modifications in the cyclic peptide core have been reported, the consistent biological activity across the chlamydocin class suggests that this macrocyclic structure is essential for maintaining a bioactive conformation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Total Synthesis of this compound, TAN-1746, and Ac-TAN-1746
The total synthesis of these compounds was achieved through a convergent strategy involving the synthesis of a common cyclic peptide intermediate followed by a late-stage olefin cross-metathesis to introduce the specific side chains.
1. Synthesis of the Common Cyclic Tetrapeptide Intermediate:
-
The linear tetrapeptide precursor is assembled using standard solid-phase or solution-phase peptide synthesis techniques.
-
Macrocyclization is performed under high-dilution conditions using a suitable coupling reagent such as HATU or HBTU to favor intramolecular cyclization.
-
The resulting cyclic peptide contains a terminal olefin for subsequent cross-metathesis.
2. Side-Chain Installation via Olefin Cross-Metathesis:
-
The common cyclic peptide intermediate is reacted with the desired olefinic side-chain precursor in the presence of a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst).
-
The reaction mixture is stirred at a specified temperature until completion, monitored by TLC or LC-MS.
-
The product is purified by column chromatography.
3. Final Deprotection and Purification:
-
Protecting groups on the side chain and amino acid residues are removed under appropriate conditions (e.g., acidolysis for Boc groups, hydrogenation for Cbz groups).
-
The final products are purified by preparative HPLC to yield the desired this compound, TAN-1746, or Ac-TAN-1746.
In Vitro Anti-Osteosarcoma Assay (MTT Assay)
-
Cell Culture: Human osteosarcoma cell lines (143B and U2OS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound, TAN-1746, Ac-TAN-1746, or a positive control (e.g., cisplatin) for a specified period (e.g., 72 hours).
-
MTT Assay: After the incubation period, MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro HDAC1 Inhibition Assay
-
Enzyme and Substrate: Recombinant human HDAC1 and a fluorogenic substrate (e.g., Fluor-de-Lys) are used.
-
Assay Procedure: The assay is performed in a 96-well plate. The test compound (9-epi-Koshidacin B) at various concentrations is pre-incubated with HDAC1 enzyme in an assay buffer.
-
Reaction Initiation and Termination: The reaction is initiated by adding the fluorogenic substrate. After a specific incubation time, the reaction is stopped by adding a developer solution containing a trypsin-like protease.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 values are determined by plotting the percentage of HDAC1 inhibition against the compound concentration.
Visualizing the SAR Workflow and Signaling Pathways
To better illustrate the logical flow of a structure-activity relationship study and the potential mechanism of action, the following diagrams are provided.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Proposed signaling pathway for HDAC inhibition by this compound derivatives.
References
- 1. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Terrain of Antimalarial Toxicity: A Comparative Analysis of Koshidacin B and Standard Therapeutics
For researchers, scientists, and drug development professionals, the quest for novel antimalarial agents with improved efficacy and safety profiles is a paramount objective. Koshidacin B, a cyclic tetrapeptide derived from the fungus Pochonia boninensis, has demonstrated promising antiplasmodial activity. However, a comprehensive understanding of its in vivo toxicity is crucial for its progression as a potential therapeutic. This guide provides a comparative analysis of the available data on this compound's in vivo profile against that of standard antimalarial drugs: chloroquine, artesunate, artemether, and mefloquine.
While extensive in vivo toxicity data for this compound is not yet publicly available, this guide summarizes the known efficacy and offers a detailed comparison of the well-established toxicity profiles of standard antimalarials, supported by experimental data and methodologies.
In Vivo Efficacy of this compound
This compound has shown moderate in vitro antiplasmodial activity.[1][2][3] An initial in vivo study demonstrated that intraperitoneal administration of this compound at a dose of 30 mg/kg/day for four days resulted in a 41% suppression of Plasmodium parasites.[1][2] This finding underscores its potential as an antimalarial candidate, while also highlighting the urgent need for comprehensive in vivo toxicity assessment.
Comparative In Vivo Toxicity of Standard Antimalarials
The following table summarizes the acute toxicity data for commonly used antimalarial drugs in murine models. It is important to note that toxicity can vary based on the animal model, strain, sex, and the specific experimental conditions.
| Drug | Animal Model | Route of Administration | LD50 | Observed Toxicities |
| Chloroquine | Mouse | Oral | 311 - 330 mg/kg | Retinal toxicity, cardiotoxicity, neurotoxicity |
| Rat | Oral | 1080 mg/kg | Delayed gastric emptying | |
| Mouse | Intraperitoneal | 102 mg/kg | Retinal damage | |
| Artesunate | Rat (P. berghei-infected) | Intravenous (3 days) | 488 mg/kg | Vascular necrosis, reversible nephrotoxicity |
| Rat (uninfected) | Intravenous (single dose) | 351 mg/kg | Vascular necrosis, reversible nephrotoxicity | |
| Artemether | Mouse | Oral | 895 mg/kg | Neurotoxicity at high doses |
| Mouse | Intramuscular | 296 mg/kg | Neurotoxicity | |
| Rat | Intramuscular | 597 mg/kg | Neurotoxicity | |
| Mefloquine | Rat | Intraperitoneal | 130 mg/kg | Neuropsychiatric effects, cardiotoxicity |
| Rat | Oral (TDLO) | 880 mg/kg | Neurotoxicity |
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of the tested animal population. TDLO (Lowest Published Toxic Dose): The lowest dose of a substance reported to have produced any toxic effect.
Experimental Protocols for In Vivo Toxicity Assessment
Standardized protocols are essential for the reliable evaluation of the in vivo toxicity of antimalarial candidates. The following outlines a general methodology based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
1. Animal Model Selection: Murine models, such as Swiss albino or BALB/c mice, are commonly used for initial toxicity and efficacy testing of antimalarials due to their physiological similarities to humans and susceptibility to rodent Plasmodium species.
2. Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method): This stepwise procedure uses a small number of animals per step to classify the substance's toxicity.
-
Dosing: A single oral dose of the test substance is administered to a group of fasted animals (typically 3 females).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and pathological changes over a 14-day period.
-
Stepwise Procedure: The outcome of the first step determines the dosage for the subsequent step, allowing for classification into a toxicity category with minimal animal use.
3. 4-Day Suppressive Test (Peters' Test): This is a standard primary in vivo screening model to assess the efficacy of a compound against a newly initiated malaria infection and can also provide initial toxicity information.
-
Infection: Mice are inoculated with Plasmodium berghei.
-
Treatment: The test compound is administered daily for four consecutive days, starting a few hours after infection.
-
Evaluation: On day 5, blood smears are examined to determine the percentage of parasitemia suppression compared to an untreated control group. Clinical signs of toxicity and mortality are also recorded.
4. Histopathological Examination: At the end of the observation period, major organs (liver, kidney, spleen, heart, brain, etc.) are collected, preserved, and examined microscopically for any treatment-related pathological changes.
Visualizing Experimental and Toxicity Pathways
To better understand the processes involved in toxicity assessment and the mechanisms of drug-induced toxicity, the following diagrams are provided.
Discussion and Future Directions
The current body of evidence indicates that this compound warrants further investigation as a potential antimalarial drug. However, the lack of comprehensive in vivo toxicity data represents a significant knowledge gap. As a cyclic tetrapeptide, its toxicity profile may differ from that of the standard quinoline (B57606) and artemisinin-based antimalarials. Some cyclic peptides are known to be histone deacetylase (HDAC) inhibitors, a class of compounds that can exhibit toxicity. Therefore, a thorough toxicological evaluation is a critical next step in its development pathway.
For the established antimalarials, the data reveal distinct toxicity profiles. Chloroquine's use is limited by its potential for retinal and cardiotoxicity. Artemisinin derivatives are generally well-tolerated, but neurotoxicity has been observed at high doses in animal studies. Mefloquine is associated with a risk of neuropsychiatric adverse effects.
Future research on this compound should prioritize comprehensive in vivo toxicity studies, including acute and repeated-dose toxicity assessments in relevant animal models. These studies should aim to determine its LD50, identify potential target organs for toxicity, and establish a therapeutic index. Such data are indispensable for a complete risk-benefit analysis and for guiding the design of future preclinical and clinical studies. This will allow for a more direct and meaningful comparison with the well-characterized toxicity profiles of standard antimalarial therapies.
References
Koshidacin B: A Comparative Analysis of its HDAC Isoform Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the histone deacetylase (HDAC) inhibitory profile of Koshidacin B against other established HDAC inhibitors. The information is compiled from available experimental data to assist researchers in evaluating its potential as a selective HDAC inhibitor.
Introduction to this compound
This compound is a cyclic tetrapeptide belonging to the chlamydocin (B1668628) family, a class of natural products known for their potent HDAC inhibitory activities.[1] These compounds play a crucial role in epigenetic regulation by altering chromatin structure and gene expression, making them attractive targets for therapeutic development, particularly in oncology. This guide focuses on the inhibitory specificity of this compound against various HDAC isoforms and draws comparisons with well-characterized HDAC inhibitors, Vorinostat (SAHA) and Romidepsin.
Comparative Inhibitory Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound's stereoisomer, 9-epi-Koshidacin B, and other HDAC inhibitors against a panel of HDAC isoforms. Data for this compound across a wide range of isoforms is currently limited in the public domain. The data for 9-epi-Koshidacin B provides a preliminary insight into its potential selectivity.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| 9-epi-Koshidacin B | 145[2] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Vorinostat (SAHA) | 10 - 33[3][4] | 96[4] | 20[3][4] | Not Reported | 33[4] | 540[4] |
| Romidepsin | 36[5] | 47[5] | Not Reported | 510[5] | 1400[5] | Not Reported |
Note: The inhibitory activity of this compound itself has been described as minimal in certain cancer cell lines, suggesting its potency may differ from its analogs.[1] Further comprehensive studies are required to fully elucidate its HDAC isoform selectivity.
Experimental Methodologies
The determination of HDAC inhibitory activity is crucial for characterizing novel compounds like this compound. A common method employed is the in vitro enzymatic assay, as detailed below.
General HDAC Inhibition Assay Protocol (Fluorometric)
This protocol outlines a typical procedure for assessing the inhibitory potential of a compound against specific HDAC isoforms.
-
Enzyme and Substrate Preparation: Recombinant human HDAC isoforms are diluted to a desired concentration in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). A fluorogenic HDAC substrate, such as a Boc-Lys(Ac)-AMC, is also prepared in the assay buffer.
-
Inhibitor Preparation: The test compound (e.g., this compound) and reference inhibitors (e.g., Vorinostat) are serially diluted to various concentrations.
-
Assay Reaction: The HDAC enzyme, test compound, and substrate are combined in a 96-well microplate. The reaction is initiated by the addition of the substrate.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for the enzymatic deacetylation reaction to occur.
-
Development: A developer solution, containing a protease like trypsin, is added to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general mechanism of HDAC inhibition and a typical experimental workflow for its assessment.
Caption: General Mechanism of HDAC Inhibition by this compound.
Caption: Experimental Workflow for HDAC Inhibition Assay.
References
- 1. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 9- epi-Koshidacin B as Selective Inhibitor of Histone Deacetylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 4. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Navigating Drug Resistance: A Comparative Outlook on Koshidacin B and its Potential in Oncology
A critical challenge in cancer therapy is the development of drug resistance, a phenomenon where cancer cells evolve to survive and grow despite treatment with chemotherapeutic agents. This often leads to cross-resistance, where resistance to one drug confers resistance to other, often unrelated, drugs. Researchers are in a constant search for novel compounds that can circumvent these resistance mechanisms. Koshidacin B, a cyclic tetrapeptide, and its analogs have emerged from recent research, prompting an evaluation of their potential role in treating drug-resistant cancers.
Currently, there are no published studies specifically detailing the cross-resistance of this compound in drug-resistant cancer cell lines. However, as a member of the chlamydocin (B1668628) family of natural products, it is believed to function as a histone deacetylase (HDAC) inhibitor. This class of compounds has garnered significant interest for its potential to overcome drug resistance. HDAC inhibitors can remodel chromatin, making DNA more accessible to damage by other chemotherapeutic agents, thereby re-sensitizing resistant cancer cells to treatment[1].
This guide provides a comparative framework for evaluating the potential of this compound and its analogs against drug-resistant cancer cell lines, based on available data for its analogs and the general properties of HDAC inhibitors. We also provide detailed experimental protocols for researchers aiming to conduct such studies.
Comparative Efficacy of this compound Analogs in Cancer Cell Lines
While this compound itself has shown minimal anti-osteosarcoma activity in preliminary studies, its synthetic analogs, TAN-1746 and Ac-TAN-1746, have demonstrated significant cytotoxic effects against osteosarcoma cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for these compounds compared to the conventional chemotherapeutic agent, cisplatin[2].
| Compound | Cell Line | IC50 Value |
| Ac-TAN-1746 | 143B | 4.9 nM |
| U2OS | 0.37 µM | |
| TAN-1746 | 143B | 1.75 µM |
| U2OS | 0.13 µM | |
| This compound | 143B | Minimal Activity |
| U2OS | Minimal Activity | |
| Cisplatin | 143B | Less Potent than Analogs |
| U2OS | Less Potent than Analogs |
Table 1: Comparative IC50 values of this compound and its analogs in osteosarcoma cell lines. Data sourced from a 2025 study on their total synthesis and biological evaluation[2].
The potent activity of this compound's analogs suggests that the chlamydocin scaffold is a promising starting point for the development of novel anticancer agents. Future studies are warranted to explore their efficacy in a broader range of cancer cell lines, including those that have developed resistance to standard therapies.
Hypothetical Cross-Resistance Study of an Investigational Compound
To illustrate how the cross-resistance of a compound like a this compound analog would be evaluated, the following table presents a hypothetical data set. In this example, a parental, drug-sensitive cancer cell line is compared against a sub-line that has been made resistant to Paclitaxel. The IC50 values for Paclitaxel and the hypothetical "Compound X" (e.g., Ac-TAN-1746) are determined for both cell lines.
| Cell Line | Paclitaxel IC50 (nM) | Compound X IC50 (nM) | Resistance Index (RI) to Paclitaxel | Cross-Resistance to Compound X |
| Parental Sensitive Cells | 10 | 5 | 1.0 | - |
| Paclitaxel-Resistant Cells | 200 | 7 | 20.0 | No |
Table 2: Hypothetical data from a cross-resistance study. The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line. A low RI for Compound X would indicate a lack of cross-resistance.
Experimental Protocols
To ensure reproducibility and accuracy in cross-resistance studies, detailed and validated protocols are essential. Below are methodologies for establishing drug-resistant cell lines and assessing cell viability.
Protocol for Establishing a Drug-Resistant Cancer Cell Line
This protocol describes a common method for developing drug-resistant cancer cell lines through continuous exposure to escalating concentrations of a cytotoxic drug[3][4][5].
-
Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of the selective drug (e.g., Paclitaxel) using a cell viability assay such as the MTT assay.
-
Initial exposure: Treat the parental cells with the selective drug at a concentration equal to the IC50.
-
Recovery and dose escalation: The surviving cells are washed and cultured in drug-free medium until they recover and reach approximately 80% confluency. The drug concentration is then incrementally increased in subsequent passages.
-
Stabilization: The resistant cell line is considered established when it can proliferate in a drug concentration that is significantly higher (e.g., 3-fold or more) than the initial IC50 of the parental line[5][6].
-
Characterization: The stability of the resistant phenotype should be confirmed by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.
Protocol for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[7][8].
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound analog) and a positive control drug. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for understanding complex experimental processes and biological mechanisms.
Caption: Workflow for a cross-resistance study.
Caption: Potential mechanism of HDAC inhibitors in overcoming drug resistance.
Conclusion and Future Directions
While direct evidence for the efficacy of this compound in drug-resistant cancer is currently lacking, the potent anti-cancer activity of its analogs and the known role of HDAC inhibitors in mitigating drug resistance provide a strong rationale for further investigation. Future studies should focus on:
-
Screening this compound and its analogs against a panel of drug-resistant cancer cell lines to determine their cross-resistance profiles.
-
Elucidating the precise mechanism of action of these compounds and confirming their activity as HDAC inhibitors.
-
Investigating the synergistic effects of this compound analogs in combination with standard chemotherapeutic agents to which cancer cells have developed resistance.
The protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to explore the therapeutic potential of this compound and its derivatives in the challenging landscape of drug-resistant cancers.
References
- 1. Histone deacetylase inhibitors enhance the chemosensitivity of tumor cells with cross‐resistance to a wide range of DNA‐damaging drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and biological evaluation of this compound, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Establishment of PTX-resistant cancer cell lines [bio-protocol.org]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Koshidacin B and Artemisinin-Based Combination Therapies for Malaria
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel antimalarial agents. Artemisinin-based combination therapies (ACTs) are the current cornerstone of malaria treatment, demonstrating high efficacy and rapid parasite clearance. However, the discovery of new compounds with unique mechanisms of action is crucial for future therapeutic strategies. This guide provides a comparative overview of the preclinical compound Koshidacin B and the clinically established ACTs, focusing on their efficacy, mechanisms of action, and the experimental data supporting their evaluation.
Overview of Antimalarial Efficacy
This compound, a cyclic tetrapeptide isolated from the fungus Pochonia boninensis, has demonstrated moderate in vitro and in vivo antiplasmodial activity in preclinical studies. In contrast, ACTs, which combine a potent, short-acting artemisinin (B1665778) derivative with a longer-acting partner drug, have extensive clinical data showcasing high cure rates in human populations across various endemic regions. A direct comparison of efficacy is challenging due to the different developmental stages of these therapeutics. This compound's evaluation is based on initial laboratory studies, while ACTs' performance is validated through widespread clinical use.
Table 1: In Vitro Efficacy of this compound against P. falciparum
| Compound | P. falciparum Strain | IC₅₀ (μM) | Cytotoxicity (IC₅₀ in human MRC-5 cells, μM) | Selectivity Index (SI) |
| This compound | FCR3 (Chloroquine-sensitive) | 0.89[1] | 14.7[1] | 16.5 |
| K1 (Chloroquine-resistant) | 0.83[1] | 14.7[1] | 17.7 | |
| Koshidacin A | FCR3 (Chloroquine-sensitive) | 17.1[1] | 6.8 | 0.4 |
| K1 (Chloroquine-resistant) | 12.5 | 6.8 | 0.5 |
Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC₅₀ to the antiplasmodial IC₅₀. A higher SI value indicates greater selectivity for the parasite over host cells.
Table 2: In Vivo Efficacy of this compound
| Compound | Malaria Model | Dosing Regimen | Parasite Suppression |
| This compound | P. berghei N strain-infected ICR (CD1) mice | 30 mg/kg/day for 4 days (intraperitoneal) | 41% |
Table 3: Clinical Efficacy of Artemisinin-Based Combination Therapies (ACTs)
| ACT Combination | Study Population/Region | PCR-Corrected Efficacy (Day 28/42) | Parasite Clearance Time (Median) |
| Artemether-Lumefantrine | Colombia | 100% (Day 28) | Not specified |
| Zambia | 98.8% (Day 42) | 2.7 hours (half-life) | |
| Artesunate-Amodiaquine | Democratic Republic of Congo | 95% (Day 42) | Not specified |
| Côte d'Ivoire | 100% (Day 42) | 30 hours | |
| Ghana | 97.2% (Day 28) | Not specified | |
| Dihydroartemisinin-Piperaquine | China-Myanmar Border | 100% (Day 42) | All patients aparasitemic by Day 3 |
| Cambodia | 96.9% (Day 28) | All patients aparasitemic within 72 hours | |
| Central Vietnam | 97.7% (Day 42) | 61.7 hours |
Mechanisms of Action
Artemisinin and its derivatives are thought to be activated by intraparasitic heme iron, leading to the generation of free radicals that damage parasite proteins and other essential biomolecules. This results in rapid parasite clearance.
This compound, on the other hand, is believed to act as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression in P. falciparum by modulating the acetylation state of histones. Inhibition of HDACs leads to hyperacetylation of histones, which disrupts the parasite's transcriptional program and ultimately leads to cell death.
Mechanism of Action of Artemisinin-Based Combination Therapies (ACTs).
Proposed Mechanism of Action of this compound as an HDAC Inhibitor.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Dilution: Test compounds are serially diluted in 96-well microplates.
-
Incubation: A synchronized parasite culture (typically at the ring stage) is added to the wells containing the drug dilutions and incubated for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, and thus to parasite growth.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC₅₀ value is calculated using a non-linear regression model.
Workflow for the SYBR Green I-based in vitro antiplasmodial assay.
In Vivo Efficacy Study (Peters' 4-Day Suppressive Test)
This is a standard method to evaluate the in vivo antimalarial activity of a compound in a murine model.
-
Infection: Laboratory mice (e.g., ICR strain) are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Treatment: Treatment with the test compound (e.g., this compound) is initiated a few hours after infection and continues daily for four consecutive days. A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On the fifth day (24 hours after the last dose), thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.
-
Calculation of Suppression: The average parasitemia in the treated group is compared to the average parasitemia in the negative control group to calculate the percentage of parasite suppression.
Timeline of Peters' 4-Day Suppressive Test for in vivo antimalarial efficacy.
Conclusion
Artemisinin-based combination therapies remain the gold standard for the treatment of uncomplicated falciparum malaria, with extensive clinical evidence supporting their high efficacy and rapid action. This compound represents a potential early-stage antimalarial candidate with a distinct mechanism of action as an HDAC inhibitor. Its activity against both chloroquine-sensitive and -resistant strains is promising. However, its moderate in vitro potency, lower in vivo efficacy in the murine model compared to established drugs, and the need for further toxicological and pharmacokinetic studies indicate that significant research and development are required to ascertain its therapeutic potential. The continued investigation of novel compounds like this compound is essential for the future of malaria control, particularly in the face of emerging artemisinin resistance.
References
Validating the anti-proliferative effects of Koshidacin B on osteosarcoma cells
A comparative analysis of Koshidacin B and its analogs, TAN-1746 and Ac-TAN-1746, reveals a significant disparity in their effects on osteosarcoma cell proliferation. Contrary to the anticipated anti-proliferative activity, recent findings indicate that this compound exhibits minimal efficacy against osteosarcoma cells. In stark contrast, its structural analogs have demonstrated potent anti-cancer properties, surpassing the activity of the conventional chemotherapeutic agent, cisplatin (B142131).
This comparison guide provides a detailed examination of the available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on the anti-proliferative profiles of these compounds. The data presented herein is crucial for guiding future research and development efforts in the quest for novel osteosarcoma therapies.
Comparative Anti-Proliferative Activity
A recent study systematically evaluated the anti-osteosarcoma activities of this compound, TAN-1746, and Ac-TAN-1746 against two osteosarcoma cell lines, 143B and U2OS. The results, summarized in the table below, highlight the potent effects of TAN-1746 and Ac-TAN-1746, while this compound showed negligible activity[1].
| Compound | Cell Line | IC50 Value |
| This compound | 143B & U2OS | Minimal Activity |
| Ac-TAN-1746 | 143B | 4.9 nM |
| U2OS | 0.37 µM | |
| TAN-1746 | 143B | 1.75 µM |
| U2OS | 0.13 µM | |
| Cisplatin | Not specified | Less potent than TAN-1746 and Ac-TAN-1746 |
Table 1: Comparative IC50 values of this compound, its analogs, and Cisplatin against osteosarcoma cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a more potent compound. The data clearly shows that TAN-1746 and Ac-TAN-1746 are significantly more potent than this compound and cisplatin in inhibiting the proliferation of osteosarcoma cells[1].
Experimental Protocols
The anti-proliferative effects of these compounds were determined using a Cell Counting Kit-8 (CCK-8) assay. The detailed methodology is as follows:
Cell Viability Assay (CCK-8)
-
Cell Seeding: Human osteosarcoma cell lines, 143B and U2OS, were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with increasing concentrations of this compound, TAN-1746, and Ac-TAN-1746 for 72 hours.
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution was added to each well.
-
Incubation: The plates were incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage of the control group (untreated cells). The IC50 values were then determined from the dose-response curves.
Visualizing the Comparative Efficacy
The following diagram illustrates the stark contrast in the anti-proliferative activity of this compound compared to its analogs.
Figure 1: Comparative Anti-Proliferative Activity. This diagram shows that while this compound has minimal effect, its analogs TAN-1746 and Ac-TAN-1746 exhibit significant anti-proliferative activity against osteosarcoma cells.
Experimental Workflow
The general workflow for evaluating the anti-proliferative effects of the compounds is depicted below.
Figure 2: Experimental Workflow for Cell Viability Assay. This flowchart outlines the key steps involved in determining the anti-proliferative effects of the tested compounds on osteosarcoma cells.
Discussion and Future Directions
The presented data unequivocally demonstrates that this compound is not a viable candidate for anti-proliferative therapy in osteosarcoma. However, the potent activity of its analogs, TAN-1746 and Ac-TAN-1746, is highly promising. These findings underscore the importance of subtle molecular modifications in determining the biological activity of a compound.
The chlamydocin (B1668628) scaffold, common to all three molecules, is known to be associated with HDAC inhibition, a mechanism with established oncolytic efficacy[1][2]. The significant difference in anti-osteosarcoma activity between this compound and its analogs likely arises from variations in their side chains, which can influence their interaction with the target biomacromolecules.
Future research should focus on elucidating the precise molecular targets and signaling pathways affected by TAN-1746 and Ac-TAN-1746 in osteosarcoma cells. Further preclinical and in vivo studies are warranted to validate their therapeutic potential and to assess their safety profiles. The remarkable potency of these analogs suggests that the chlamydocin scaffold remains a valuable platform for the development of novel and effective anti-cancer agents.
References
A Comparative Analysis of Synthetic Strategies Towards Koshidacin B and Its Epimers
For researchers and professionals in drug development, the efficient synthesis of complex natural products like Koshidacin B, a cyclic tetrapeptide with promising antiplasmodial activity, is a critical area of study. This guide provides a comparative overview of the prominent synthetic routes to this compound and its epimers, offering a side-by-side analysis of their efficiency, key methodologies, and strategic differences. The focus is on providing actionable data and clear visual representations to aid in the selection and optimization of synthetic pathways.
Two primary strategies have emerged for the total synthesis of this compound and its analogues: a late-stage olefin cross-metathesis approach and a novel late-stage native peptide modification strategy. This guide will delve into the specifics of each, presenting quantitative data in a clear, tabular format, detailing key experimental protocols, and providing a visual workflow to illustrate the logical connections within each synthetic plan.
Quantitative Comparison of Synthetic Routes
The efficiency of a synthetic route is a paramount consideration in drug development. The following table summarizes the key quantitative metrics for the reported syntheses of this compound and its 9-epimer.
| Target Molecule | Synthetic Strategy | Longest Linear Sequence | Overall Yield | Key Reaction Yields | Reference |
| This compound | Late-Stage Olefin Cross-Metathesis | 9-10 steps | Not explicitly stated | Dipeptide: 93%, Tripeptide: 83%, Tetrapeptide: 82%, Macrocyclization: 51%, Hydrogenation: 72% | [1] |
| 9-epi-Koshidacin B | Late-Stage Olefin Cross-Metathesis | Information not available | Information not available | Information not available | [2] |
| This compound | Late-Stage Native Peptide Modification | Information not available | Information not available | Information not available |
Note: Data for the Late-Stage Native Peptide Modification route and detailed quantitative data for the 9-epi-Koshidacin B synthesis were not available in the reviewed literature.
Synthetic Strategies: A Detailed Look
The two main approaches to synthesizing this compound and its epimers are distinguished by their method of introducing the side chain.
Late-Stage Olefin Cross-Metathesis
This has been a prominent and successful strategy for the synthesis of this compound and its epimer, 9-epi-Koshidacin B.[1][2] The core of this approach involves the synthesis of a common cyclic tetrapeptide intermediate containing a placeholder olefinic side chain. This intermediate is then coupled with a desired side-chain fragment via an olefin cross-metathesis reaction in the later stages of the synthesis. This strategy offers the advantage of a convergent approach, allowing for the synthesis of various analogues by simply changing the olefin partner in the metathesis step.
A key feature of this route is the modular design, which allows for the efficient assembly of the cyclic peptide backbone. The synthesis of this compound via this method has been reported to have a longest linear sequence of 9-10 steps.[1]
Late-Stage Native Peptide Modification
A more recent and innovative approach involves the late-stage modification of a native peptide. This strategy utilizes a photo-induced deaminative alkylation to introduce the requisite side chain onto the cyclic tetrapeptide core. This method avoids the use of pre-functionalized olefinic amino acids and metathesis catalysts, offering a potentially more streamlined and atom-economical route.
While this approach is conceptually elegant, detailed quantitative data such as the longest linear sequence and overall yield have not yet been widely reported, making a direct efficiency comparison with the cross-metathesis strategy challenging at this time.
Experimental Protocols for Key Reactions
Detailed and reproducible experimental protocols are essential for any synthetic endeavor. Below are the methodologies for the key transformations in the synthesis of this compound via the late-stage olefin cross-metathesis approach.
Synthesis of Dipeptide Intermediate
To a solution of the initial amino acid in a suitable solvent, the second amino acid is added along with a coupling reagent such as HATU. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography. Upon completion, the product is isolated and purified by column chromatography. A reported yield for this step is 93%.
Macrocyclization
The linear tetrapeptide precursor is dissolved in a high-dilution setup to favor intramolecular cyclization. A coupling reagent, such as HATU, is added, and the reaction is stirred until the starting material is consumed. The cyclic product is then purified using chromatographic techniques. A reported overall yield for the macrocyclization step is 51%.
Late-Stage Olefin Cross-Metathesis
The cyclic tetrapeptide containing an olefinic side chain and the desired olefin partner are dissolved in a suitable solvent, such as dichloromethane. A Grubbs-type catalyst (e.g., Grubbs II) is then added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by LC-MS. Once the reaction is complete, the catalyst is removed, and the product is purified by preparative HPLC.
Hydrogenation
The product from the cross-metathesis reaction is dissolved in a solvent like methanol (B129727) and subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This step reduces the double bond introduced during the metathesis reaction to afford the final saturated side chain of this compound. A reported yield for this final step is 72%.
Visualizing the Synthetic Pathways
To better understand the flow and logic of the synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of this compound synthesis.
This guide provides a foundational understanding of the current synthetic strategies towards this compound and its epimers. The late-stage olefin cross-metathesis route is well-documented and offers a versatile platform for analog synthesis. The emerging late-stage native peptide modification approach presents an intriguing alternative, though further data is needed for a complete comparative assessment. Researchers can use this information to inform their own synthetic designs and contribute to the development of this important class of natural products.
References
Safety Operating Guide
Prudent Disposal of Koshidacin B in a Laboratory Setting
Biological Activity Data
Koshidacin B has demonstrated significant biological effects, underscoring the need for careful handling and disposal. Its cytotoxic activity against human cells indicates that it should be treated as a hazardous compound.
| Biological Target | Activity (IC₅₀) | Reference |
| Plasmodium falciparum FCR3 strain (chloroquine-sensitive) | 0.89 µM | [1] |
| Plasmodium falciparum K1 strain (chloroquine-resistant) | 0.83 µM | [1] |
| Human MRC-5 cells | 14.7 µM | [1] |
Recommended Disposal Procedures
In the absence of a specific SDS, the following step-by-step disposal plan, aligned with general principles of chemical waste management for hazardous compounds, is recommended. This procedure should be adapted to comply with the specific guidelines and regulations of your institution and local authorities.
Step 1: Waste Identification and Segregation
Proper segregation of waste is the first and most critical step to ensure safety and compliance.
-
Solid Waste: Collect all solid this compound, including unused product and contaminated labware (e.g., pipette tips, microfuge tubes, gloves, and vials), in a designated, clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste: this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container). Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Decontamination
-
Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a detergent and water.
-
Collect all cleaning materials, including wipes and absorbent pads, as hazardous solid waste.
Step 3: Storage
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
Step 4: Final Disposal
The final disposal method must be in accordance with institutional and local regulations.
-
Consult Institutional Guidelines: The primary and most crucial step is to consult your institution's EHS department. They will provide specific instructions on the proper disposal route for this type of chemical waste.
-
Chemical Incineration: For many bioactive organic compounds, high-temperature incineration by a licensed hazardous waste disposal company is the preferred method. This ensures the complete destruction of the compound, preventing its release into the environment.
-
Do Not Drain Dispose: Due to its biological activity, this compound should not be disposed of down the drain.
Experimental Workflow for Disposal
The following diagram illustrates a typical workflow for the safe handling and disposal of this compound in a laboratory setting.
This compound Disposal Workflow
References
Navigating the Safe Handling of Koshidacin B: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Koshidacin B, an antiplasmodial cyclic tetrapeptide, presents significant opportunities in drug development research. As a potent, biologically active molecule, establishing robust safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling potent compounds of unknown toxicity.
Core Safety Principles
When handling any chemical with unknown toxicity, it is crucial to assume it is hazardous.[1][2][3][4] Minimize all chemical exposures and adhere to the principle of ALARA (As Low As Reasonably Achievable).[2] A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Recommended PPE |
| Weighing and Aliquoting (Dry Powder) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles- N95 Respirator or higher | - Face Shield- Anti-static weighing tools |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Chemical Splash Goggles | - Face Shield- Chemically resistant apron |
| In Vitro / In Vivo Administration | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles | - Face Shield- Sharps with safety features |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Chemical Splash Goggles | - Heavy-duty outer gloves- Face Shield |
Note: Always inspect gloves for any signs of degradation before use and change them frequently.[3][5] Remove PPE before leaving the laboratory to prevent cross-contamination.[3][5]
Experimental Protocols: Safe Handling Procedures
Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following provides a general methodology for the safe handling of this compound.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound, especially handling of the dry powder, should be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags is readily accessible.
Weighing and Solution Preparation:
-
Weighing: When weighing the solid form of this compound, use a balance inside a ventilated enclosure. Use anti-static weighing paper or boats to prevent dispersal of the powder.
-
Dissolving: Add the solvent to the vessel containing this compound slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
In Vitro and In Vivo Procedures:
-
Cell Culture: When adding this compound to cell cultures, perform the work in a biological safety cabinet (BSC) to maintain sterility and operator protection.
-
Animal Dosing: For in vivo studies, utilize appropriate animal handling techniques to minimize the risk of bites or scratches that could lead to exposure. Use safety-engineered sharps for any injections.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that come into contact with this compound, including pipette tips, gloves, lab coats, and culture media, should be treated as hazardous waste.[6][7] This waste should be segregated from general laboratory waste.
-
Cytotoxic Waste: Given its biological activity, it is prudent to handle this compound waste as cytotoxic waste.[6][7][8]
-
Sharps: Needles and other sharps should be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[6][9]
-
Solid Waste: Contaminated gloves, lab coats, and other solid materials should be collected in a designated, leak-proof container lined with a yellow bag and clearly labeled as "Cytotoxic Waste."[8]
-
Liquid Waste: Unused solutions and contaminated liquid media should be collected in a sealed, shatter-resistant container, clearly labeled with the contents and "Cytotoxic Waste."
-
-
Disposal Vendor: All this compound waste must be disposed of through a certified hazardous waste disposal vendor in accordance with local, state, and federal regulations.[9]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3][4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Unidentified Chemical | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. students.umw.edu [students.umw.edu]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. hse.gov.uk [hse.gov.uk]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
